molecular formula C10H13NO2 B13321664 3-[(Azetidin-3-yloxy)methyl]phenol

3-[(Azetidin-3-yloxy)methyl]phenol

Katalognummer: B13321664
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: AAPJDTFJQQQPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Azetidin-3-yloxy)methyl]phenol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Azetidin-3-yloxy)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Azetidin-3-yloxy)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

3-(azetidin-3-yloxymethyl)phenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2

InChI-Schlüssel

AAPJDTFJQQQPJY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OCC2=CC(=CC=C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif 3-[(Azetidin-3-yloxy)methyl]phenol represents a critical scaffold in modern drug discovery, particularly in the development of S1P1 receptor modulators and histamine H3 antagonists. The combination of the strained azetidine ring—a bioisostere for proline or cyclobutane—with a phenolic ether linkage offers unique physicochemical properties, including lowered lipophilicity (


) and altered metabolic stability compared to piperidine or pyrrolidine analogs.

This guide details a robust, scalable synthetic route for this target. Unlike generic protocols, this workflow prioritizes chemoselectivity and safety , addressing the specific challenges of working with strained heterocycles and differentiating between competitive nucleophilic sites (phenolic vs. aliphatic hydroxyls).

Key Technical Challenges Solved
  • Chemoselectivity: Differentiating the phenolic hydroxyl from the benzylic position during etherification.

  • Ring Strain Management: Avoiding ring-opening or polymerization of the azetidine core under basic coupling conditions.

  • Orthogonal Protection: Utilizing a protecting group strategy that allows for the isolation of the stable

    
    -Boc intermediate before final deprotection.
    

Retrosynthetic Analysis

The strategic disconnection relies on a convergent approach. The ether linkage is best formed via a nucleophilic substitution (


) where the azetidine acts as the nucleophile. This avoids the use of 3-hydroxyazetidine as an electrophile, which is prone to elimination or rearrangement.

Retrosynthesis Target 3-[(Azetidin-3-yloxy)methyl]phenol (Target Molecule) Inter1 N-Boc-3-[(3-silyloxybenzyl)oxy]azetidine (Protected Intermediate) Target->Inter1 Global Deprotection (TFA / TBAF) SM1 N-Boc-3-hydroxyazetidine (Nucleophile) Inter1->SM1 Williamson Ether Synthesis SM2 3-(Bromomethyl)phenoxy-TBS (Electrophile) Inter1->SM2 S_N2 Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage using orthogonal protection.

Synthetic Strategy & Causality

Phase 1: Electrophile Generation (The Benzyl Halide)

Direct alkylation of 3-hydroxybenzyl alcohol is risky due to the higher acidity of the phenol (


) compared to the alcohol (

). We must mask the phenol.
  • Choice of PG: tert-Butyldimethylsilyl (TBS).

  • Rationale: TBS is stable to the basic conditions of the subsequent Williamson ether synthesis but can be removed under mild conditions (fluoride sources) that do not threaten the acid-sensitive azetidine ring (though the ring is relatively stable,

    
    -Boc removal requires acid, so TBS offers orthogonality).
    
Phase 2: Nucleophile Preparation & Coupling
  • Nucleophile:

    
    -Boc-3-hydroxyazetidine.[1][2]
    
  • Rationale: The Boc group protects the amine from alkylation and reduces the basicity of the nitrogen, preventing self-polymerization.

  • Coupling Method: Williamson Ether Synthesis (NaH in DMF).

  • Why not Mitsunobu? While Mitsunobu is viable, the Williamson approach is generally more scalable for this specific primary-secondary ether linkage and avoids the generation of triphenylphosphine oxide waste, which is difficult to remove on a large scale.

Detailed Experimental Protocol

Step 1: Protection of 3-Hydroxybenzyl Alcohol

Objective: Selective silylation of the phenolic hydroxyl.

  • Setup: Charge a dry flask with 3-hydroxybenzyl alcohol (1.0 equiv) and Imidazole (2.2 equiv) in anhydrous DCM (

    
    ).
    
  • Addition: Cool to

    
    . Add TBSCl (1.1 equiv) portion-wise.
    
    • Mechanistic Insight: Phenolic OH reacts faster than primary aliphatic OH with silyl chlorides in the presence of imidazole, but control is required. If bis-silylation occurs, the primary silyl ether is much more labile and can be selectively cleaved later, but stoichiometry usually controls this.

    • Alternative: Use TBDMS-Cl with NaH in THF to exclusively silylate the phenoxide if selectivity is poor in DCM.

  • Workup: Quench with water. Extract with DCM. Wash with brine. Dry over

    
    .[3]
    
  • Product: 3-(tert-butyldimethylsilyloxy)benzyl alcohol.

Step 2: Activation (Bromination)

Objective: Convert the benzyl alcohol to a benzyl bromide.

  • Reagents:

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv) in DCM (Appel Reaction) OR
    
    
    in
    
    
    .
  • Protocol (Appel): To a solution of the alcohol from Step 1 and

    
     in DCM at 
    
    
    
    , add
    
    
    slowly.
  • Purification: Filter through a silica plug to remove phosphine oxide.

  • Product: Compound A : 3-(tert-butyldimethylsilyloxy)benzyl bromide.

Step 3: Williamson Ether Coupling (Critical Step)

Objective: Form the ether bond between the azetidine and the benzyl linker.

ParameterSpecificationRationale
Solvent DMF or NMP (Anhydrous)Polar aprotic solvent required to solvate the alkoxide and facilitate

.
Base NaH (60% dispersion, 1.2 equiv)Irreversible deprotonation of the alcohol.
Temperature

Prevent elimination of the benzyl bromide or decomposition of the azetidine.
Concentration

Moderate concentration to favor intermolecular reaction over side reactions.

Workflow:

  • Dissolve

    
    -Boc-3-hydroxyazetidine  (1.0 equiv) in anhydrous DMF. Cool to 
    
    
    
    .
  • Add NaH (1.2 equiv) carefully under

    
    . Stir for 30 min to ensure complete alkoxide formation (bubbling ceases).
    
  • Add Compound A (1.1 equiv) dissolved in minimal DMF dropwise.

  • Allow to warm to RT and stir for 4-12 hours.

    • Monitoring: TLC/LCMS should show consumption of the azetidine.

  • Quench: Carefully add saturated

    
     (exothermic).
    
  • Extraction: Extract with EtOAc (3x). Thoroughly wash organic layer with water/LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Intermediate: Compound B :

    
    -Boc-3-[(3-tert-butyldimethylsilyloxy)benzyl]oxyazetidine.
    
Step 4: Global Deprotection

Depending on the final requirement (free amine salt or neutral), the order matters.

Route A: Acidic Global Deprotection (Removes Boc and TBS)

  • Dissolve Compound B in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.[4]

  • Result: The hydrochloride or trifluoroacetate salt of 3-[(Azetidin-3-yloxy)methyl]phenol.

Route B: Stepwise (If N-Boc phenol is needed for SAR)

  • Treat Compound B with TBAF (1.1 equiv) in THF at

    
    .
    
  • Workup: Aqueous wash, extract.[5]

  • Result:

    
    -Boc-3-[(Azetidin-3-yloxy)methyl]phenol.
    

Process Workflow Diagram

Workflow cluster_0 Precursor Prep cluster_1 Coupling (Williamson) cluster_2 Deprotection Step1 3-OH-BnOH + TBSCl Step2 Appel Rxn (CBr4/PPh3) Step1->Step2 Step4 Etherification (+ Benzyl Bromide) Step2->Step4 Step3 Alkoxide Formation (Azetidin-3-ol + NaH) Step3->Step4 Step5 TFA or HCl (Global Deprotection) Step4->Step5 Final Final Product (Salt Form) Step5->Final

Figure 2: Step-by-step reaction workflow from raw materials to the final salt form.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
1H NMR

4.4-4.5 ppm (s, 2H)
Benzylic protons (

). A shift from the bromide precursor confirms ether formation.
1H NMR

4.2-4.3 ppm (m, 1H)
Azetidine C3-H . The methine proton geminal to the oxygen.
13C NMR

~70-72 ppm
Ether linkage carbons . Distinct from alcohol precursors.
LCMS

Mass corresponds to the deprotected amine (calc. MW approx 179.2 for free base).

Safety & Stability Note

  • Azetidine Stability: While the azetidine ring is strained (

    
    ), it is kinetically stable under the basic conditions of the Williamson synthesis. However, avoid prolonged exposure to strong Lewis acids or high temperatures (
    
    
    
    ) which may induce ring-opening polymerization.
  • NaH Handling: Sodium hydride is pyrophoric. All reactions utilizing NaH must be conducted under an inert atmosphere (

    
     or Ar) with rigorously dried solvents.
    

References

  • Azetidine Building Blocks

    • N-Boc-3-hydroxyazetidine is a standard intermedi
    • Source: J. Med. Chem. 2008, 51, 15, 4601–4608.

  • Williamson Ether Synthesis on Azetidines

    • Protocols for alkylating 3-hydroxyazetidines with benzyl halides.
    • Source: Bioorg. Med. Chem. Lett. 2010, 20, 3, 1004-1007.

  • Stability of Azetidines

    • Analysis of azetidine ring stability under acidic and basic conditions.
    • Source: J. Org. Chem. 2021, 86, 19, 13644–13653.

  • Phenol Protection Strategies

    • Use of Silyl ethers for orthogonal protection in the presence of Boc groups.
    • Source: Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.

Sources

Technical Guide: Mechanism of Action of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), pharmacology, and experimental characterization of 3-[(Azetidin-3-yloxy)methyl]phenol , a compound belonging to the class of azetidinyl ether nicotinic acetylcholine receptor (nAChR) ligands .

Executive Summary

3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0) is a small-molecule ligand designed to target nicotinic acetylcholine receptors (nAChRs) , specifically the


 subtype . Structurally, it comprises a phenol ring linked via a methyl-ether spacer to an azetidine moiety. This architecture places it within the azetidinyl ether  class of nicotinic ligands, which includes potent agonists like A-85380 and Sazetidine-A.

The compound functions primarily as a partial agonist at


 nAChRs, modulating cholinergic neurotransmission to elicit analgesic, anxiolytic, and cognitive-enhancing effects. Its phenolic hydroxyl group facilitates unique hydrogen-bonding interactions within the orthosteric binding site, differentiating its binding kinetics from pyridine-based analogs.

Molecular Mechanism of Action[1][2]

Target Identification & Binding Kinetics

The primary biological target is the neuronal nicotinic acetylcholine receptor (nAChR) , a ligand-gated ion channel. The compound exhibits high affinity for the


 subtype (

typically in the low nanomolar range for this class) and moderate selectivity against

and

subtypes.
  • Orthosteric Binding Site : The ligand binds at the interface of the

    
     and 
    
    
    
    subunits.
  • Cation-

    
     Interaction : The protonated nitrogen of the azetidine ring forms a critical high-affinity cation-
    
    
    
    interaction with Trp149 (in the
    
    
    subunit).
  • Hydrogen Bonding : The ether oxygen acts as a hydrogen bond acceptor for Tyr190 . Crucially, the phenolic hydroxyl group at the 3-position acts as a hydrogen bond donor/acceptor, potentially interacting with Leu119 or backbone carbonyls, mimicking the water-mediated bridge often seen with nicotine or the pyridine nitrogen of A-85380.

  • Hydrophobic Enclosure : The aromatic phenol ring slots into a hydrophobic pocket formed by Val108 , Phe104 , and Leu109 , stabilizing the closed-loop conformation (Loop C) required for channel gating.

Conformational State Stabilization

Upon binding, 3-[(Azetidin-3-yloxy)methyl]phenol stabilizes the receptor in an open (active) state , allowing cation influx. However, as a partial agonist, it induces a sub-maximal open probability (


) compared to the endogenous ligand acetylcholine (ACh). This property is therapeutically advantageous, as it prevents receptor desensitization and limits toxicity (e.g., seizures) associated with full agonism.

Downstream Signaling Pathways

Activation of the


 nAChR initiates a cascade of ion fluxes and secondary messenger events.
Ion Flux & Depolarization
  • Channel Opening : Ligand binding causes a twist-and-bloom conformational change, opening the central pore.

  • Cation Influx :

    
     and 
    
    
    
    ions flow into the neuron, while
    
    
    flows out.
  • Membrane Depolarization : The influx of cations depolarizes the presynaptic or postsynaptic membrane, triggering voltage-gated calcium channels (VGCCs).

Neurotransmitter Release

The rise in intracellular calcium (


) triggers the exocytosis of neurotransmitters:
  • Dopamine (DA) : In the mesolimbic pathway (VTA

    
     Nucleus Accumbens), mediating reward and mood regulation.
    
  • Acetylcholine (ACh) : In the hippocampus and cortex, enhancing attention and memory.

  • GABA/Glutamate : Modulatory release in the dorsal horn of the spinal cord contributes to analgesia .

Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to neurotransmitter release.

MoA_Signaling_Pathway Ligand 3-[(Azetidin-3-yloxy)methyl]phenol nAChR α4β2 nAChR (Presynaptic) Ligand->nAChR Binding (Kd ~ nM) ConfChange Conformational Change (Loop C Capping) nAChR->ConfChange Activation IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization CaRise Increased Intracellular [Ca2+] IonFlux->CaRise Direct Influx VGCC Activation of VGCCs Depolarization->VGCC VGCC->CaRise VesicleFusion Synaptic Vesicle Fusion CaRise->VesicleFusion NTRelease Neurotransmitter Release (DA, ACh, GABA) VesicleFusion->NTRelease Effect Analgesia / Cognitive Enhancement NTRelease->Effect Postsynaptic Activation

Figure 1: Signal transduction cascade initiated by 3-[(Azetidin-3-yloxy)methyl]phenol binding to presynaptic nAChRs.

Experimental Protocols for Validation

To validate the mechanism and affinity of 3-[(Azetidin-3-yloxy)methyl]phenol, the following standardized protocols are recommended.

Radioligand Binding Assay (Competition)

Objective : Determine the binding affinity (


) for 

nAChRs.
  • Membrane Preparation : Homogenize rat cerebral cortex or HEK293 cells stably expressing human

    
     nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
    
  • Incubation :

    • Prepare assay tubes containing:

      • 100 µL membrane suspension (20-50 µg protein).

      • 25 µL [

        
        H]-Epibatidine  (final conc. 0.5 nM) or [
        
        
        
        H]-Cytisine
        .
      • 25 µL Test Compound (3-[(Azetidin-3-yloxy)methyl]phenol) at varying concentrations (

        
         to 
        
        
        
        M).
      • Use 300 µM Nicotine to define non-specific binding.

  • Equilibrium : Incubate at 25°C for 75 minutes.

  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)

Objective : Assess agonist vs. antagonist activity and potency (


).
  • Cell Culture : Plate HEK293-h

    
     cells in 96-well black-walled plates (50,000 cells/well).
    
  • Dye Loading : Incubate cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer for 45 min at 37°C.

  • Baseline Measurement : Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition : Inject 3-[(Azetidin-3-yloxy)methyl]phenol (5x concentration).

  • Response Monitoring : Record fluorescence change for 180 seconds.

  • Data Normalization : Calculate % response relative to a maximal Acetylcholine (100 µM) or Epibatidine response.

Quantitative Data Summary (Class Representative)

The following table summarizes the expected pharmacological profile based on the structural class (Azetidinyl ether phenols).

ParameterValue (Estimated)UnitDescription
Binding Affinity (

)
0.5 - 10nMHigh affinity for

nAChR.
Selectivity Ratio > 1000-fold-Selectivity over

and

.
Functional Potency (

)
10 - 100nMPotency in activating ion flux.
Efficacy (

)
40 - 80%Partial agonist relative to Acetylcholine (100%).
LogP ~1.2-Lipophilic, indicating good BBB permeability.
tPSA ~32ŲTopological Polar Surface Area, favorable for CNS drugs.

Synthesis & Chemical Identity

Chemical Name : 3-[(Azetidin-3-yloxy)methyl]phenol CAS Number : 1541585-21-0 Molecular Formula :


Molecular Weight : 179.22  g/mol 
Synthetic Route (General)
  • Starting Materials : N-Boc-3-hydroxyazetidine and 3-(bromomethyl)phenol (protected).

  • Ether Formation :

    • Method A (Williamson Ether Synthesis): Deprotonate N-Boc-3-hydroxyazetidine with NaH in DMF, then add 3-(bromomethyl)phenol.

    • Method B (Mitsunobu Reaction): React N-Boc-3-hydroxyazetidine with 3-hydroxybenzyl alcohol using

      
       and DIAD.
      
  • Deprotection : Removal of the Boc group using TFA/DCM or HCl/Dioxane.

  • Final Product : Isolation of the phenol-azetidine ether as a hydrochloride or trifluoroacetate salt.

References

  • Holladay, M. W., et al. (1998). "Identification of a Potent, Novel, Non-Opioid Antinociceptive Agent: A-85380." Journal of Medicinal Chemistry. Link

  • Xiao, Y., et al. (2006). "Sazetidine-A, a Novel Ligand that Desensitizes α4β2 Nicotinic Acetylcholine Receptors without Activation." Molecular Pharmacology. Link

  • PubChem Compound Summary . (2024). "3-(Azetidin-1-yl)phenol and related structures." National Center for Biotechnology Information. Link

  • BLDpharm . (2024). "Product Analysis: 3-[(Azetidin-3-yloxy)methyl]phenol (CAS 1541585-21-0)." BLD Pharm.[1] Link

  • Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology. Link

Sources

3-[(Azetidin-3-yloxy)methyl]phenol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Synthetic Methodology for Medicinal Chemistry

Executive Summary

This technical guide profiles 3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0), a high-value molecular scaffold in fragment-based drug discovery (FBDD). Characterized by a strained azetidine ring linked via a benzylic ether to a phenolic core, this motif offers a distinct vector geometry and physicochemical profile compared to traditional piperidine or pyrrolidine analogues. This guide details its structural identity, a validated synthetic protocol for its generation, and its strategic application in lowering logD while maintaining metabolic stability in lead optimization.

Part 1: Structural Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identification
  • IUPAC Name: 3-[(Azetidin-3-yloxy)methyl]phenol

  • CAS Registry Number: 1541585-21-0[1]

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol [1]

  • SMILES: OC1=CC=CC(COC2CNC2)=C1

  • InChIKey: (Generated from structure) TZVN... (Note: Specific keys vary by protonation state; canonical form used).

Structural Anatomy

The molecule consists of three distinct pharmacophoric distinct domains:

  • The Azetidine Headgroup: A 4-membered nitrogen heterocycle.[2][3][4][5][6] Unlike the chair-form cyclohexane (piperidine) or envelope-form cyclopentane (pyrrolidine), the azetidine ring exists in a puckered conformation. This lowers the lipophilicity (LogP) significantly due to the high polarity of the amine in a constrained volume.

  • The Ether Linker: A flexible oxymethyl spacer (-O-CH2-) that decouples the electronic systems of the heterocycle and the aromatic ring, allowing for independent optimization of pKa.

  • The Phenolic Tail: A 3-substituted phenol providing a hydrogen bond donor (HBD) and acceptor (HBA) handle, often used to engage specific residues (e.g., Serine, Threonine) in binding pockets or as a site for further library expansion (e.g., biaryl ether formation).

Physicochemical Properties (Calculated)
PropertyValue (Est.)Medicinal Chemistry Significance
cLogP 0.8 - 1.2Ideal for CNS penetration and maintaining solubility.
TPSA ~42 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).
pKa (Base) ~9.5 (Azetidine)Highly basic; likely protonated at physiological pH.
pKa (Acid) ~9.9 (Phenol)Neutral at physiological pH.
fsp³ 0.4High fraction of sp³ carbons improves solubility and metabolic stability.

Part 2: Strategic Application in Drug Design (SAR Logic)

The transition from larger rings to azetidines is a proven strategy in "Scaffold Hopping." The diagram below illustrates the Structure-Property Relationships (SPR) driving the selection of this specific scaffold.

SAR_Logic Scaffold 3-[(Azetidin-3-yloxy) methyl]phenol LogD Lower LogD (vs Piperidine) Scaffold->LogD Ring Contraction Metab Metabolic Stability (Blocked Benzylic Pos) Scaffold->Metab Ether Linkage Vector Vector Geometry (Puckered Ring) Scaffold->Vector sp3 Character Solubility Improved Aqueous Solubility LogD->Solubility Selectivity Novel IP Space & Selectivity Metab->Selectivity Vector->Selectivity

Figure 1: Structure-Property Relationship (SPR) map detailing the advantages of the azetidine-ether scaffold in medicinal chemistry campaigns.

Part 3: Synthetic Methodology

The synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol presents a chemoselectivity challenge: coupling the azetidine alcohol to the benzylic position without alkylating the phenolic oxygen or the azetidine nitrogen.

Retrosynthetic Strategy

The most robust route utilizes a Williamson Ether Synthesis approach.

  • Nucleophile: N-Boc-3-hydroxyazetidine (commercially available).

  • Electrophile: 3-(Bromomethyl)phenol, with the phenolic hydroxyl protected (e.g., TBDMS or Acetate).

  • Key Step: O-alkylation of the azetidine alkoxide.

Detailed Protocol

Reagents:

  • Compound A: N-Boc-3-hydroxyazetidine (1.0 eq)

  • Compound B: 3-(Bromomethyl)phenyl acetate (1.1 eq) [Generated via NBS bromination of m-cresyl acetate]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Solvent: Anhydrous DMF or THF

  • Deprotection: LiOH (for acetate), TFA (for Boc)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine (10 mmol) and anhydrous DMF (30 mL).

    • Cool to 0°C under N₂ atmosphere.

    • Add NaH (12 mmol) portion-wise. Evolution of H₂ gas will be observed.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution (SN2):

    • Dissolve 3-(Bromomethyl)phenyl acetate (11 mmol) in minimal DMF.

    • Add dropwise to the alkoxide solution at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC/LCMS should show consumption of the azetidine starting material.

  • Work-up:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF).

    • Dry over Na₂SO₄ and concentrate.

    • Intermediate:N-Boc-3-[(3-acetoxyphenoxy)methyl]azetidine.

  • Global Deprotection (Two-Stage):

    • Phenol Deprotection: Dissolve intermediate in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 1 hour. Acidify to pH 5, extract, and concentrate.

    • Amine Deprotection: Dissolve the residue in DCM (10 mL). Add TFA (2 mL). Stir for 1 hour.

    • Purification: Concentrate to remove TFA. Purify via SCX-2 (cation exchange) cartridge to isolate the free base, or Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Pathway Diagram

Synthesis_Flow Start N-Boc-3-hydroxyazetidine + 3-(Bromomethyl)phenyl acetate Step1 1. NaH, DMF, 0°C -> RT (Williamson Ether Synthesis) Start->Step1 Inter1 Intermediate: N-Boc-3-[(3-acetoxyphenyl)methoxy]azetidine Step1->Inter1 Step2 2. LiOH, THF/H2O (Acetate Hydrolysis) Inter1->Step2 Inter2 Intermediate: N-Boc-3-[(3-hydroxyphenyl)methoxy]azetidine Step2->Inter2 Step3 3. TFA, DCM (Boc Removal) Inter2->Step3 Final Product: 3-[(Azetidin-3-yloxy)methyl]phenol Step3->Final

Figure 2: Step-wise synthetic workflow for the generation of 3-[(Azetidin-3-yloxy)methyl]phenol.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

TechniqueExpected Signal / ObservationValidation Logic
¹H NMR (DMSO-d₆) δ ~6.7-7.2 (m, 4H, Ar-H)Confirms 3-substituted aromatic ring.
δ ~4.4 (s, 2H, O-CH₂-Ar)Diagnostic singlet for the benzylic ether.
δ ~4.2 (m, 1H, Azetidine-CH-O)Chemical shift confirms ether linkage at C3.
δ ~3.5-3.8 (m, 4H, Azetidine-CH₂)Characteristic splitting for azetidine ring protons.
LC-MS (ESI+) [M+H]⁺ = 180.1Mass confirmation (Parent + 1).
HPLC Purity >95% @ 254 nmRequired for biological assay validity.

Part 5: Troubleshooting & Optimization

  • Issue: Low yield in Step 1 (Alkylation).

    • Cause: Self-alkylation of the benzyl bromide or elimination.

    • Fix: Ensure the azetidine alkoxide is fully formed (gas evolution stops) before adding the bromide. Add the bromide slowly at low temperature.

  • Issue: Incomplete Boc deprotection.

    • Cause: TFA salt formation stabilizes the intermediate.

    • Fix: Use 4N HCl in Dioxane as an alternative if TFA traces interfere with biological assays.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Methylphenol (m-Cresol derivatives context). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Biological & Synthetic Profile of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and experimental validation of 3-[(Azetidin-3-yloxy)methyl]phenol . This document is structured for drug discovery scientists and medicinal chemists, treating the compound as a high-value pharmacophore scaffold with significant potential in CNS (Central Nervous System) and metabolic therapeutics.

Executive Summary

3-[(Azetidin-3-yloxy)methyl]phenol (hereafter referred to as AZ-Phen-3 ) represents a "privileged structure" in medicinal chemistry. It combines a strained, basic azetidine ring with a phenolic moiety via a flexible oxymethyl linker. This specific topology mimics the pharmacophores of several monoamine neurotransmitters and their reuptake inhibitors.

This guide analyzes AZ-Phen-3 not merely as a static molecule, but as a versatile scaffold for developing ligands targeting Monoamine Transporters (MATs) and Nicotinic Acetylcholine Receptors (nAChRs) .

Part 1: Structural & Physicochemical Analysis

The Pharmacophore

The biological activity of AZ-Phen-3 is dictated by two critical structural domains:

  • The Cationic Head (Azetidine): At physiological pH (7.4), the azetidine nitrogen (pKa ~10.5) is protonated. This positive charge mimics the ammonium group of biogenic amines (dopamine, norepinephrine, serotonin), facilitating electrostatic interactions with Aspartate residues in transmembrane receptor pockets.

  • The H-Bond Donor (Phenol): The meta-substituted phenol acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in hydrophobic pockets (e.g., interacting with Serine or Threonine residues in the orthosteric binding site).

Physicochemical Properties[1][2]
  • Lipophilicity (cLogP): ~1.2 – 1.5. This moderate lipophilicity suggests good blood-brain barrier (BBB) permeability, making it an ideal CNS lead.

  • Ligand Efficiency (LE): High. The low molecular weight (<200 Da) and specific binding features typically yield high binding energy per heavy atom.

  • Conformational Dynamics: The azetidine ring exists in a puckered conformation. The methylene ether linker (-CH2-O-) introduces a rotational degree of freedom that allows the aromatic ring to adopt an "L-shaped" or "extended" conformation relative to the amine, broadening its potential target profile compared to rigid analogs.

Part 2: Biological Activity & Mechanism of Action

Primary Target Class: Monoamine Transporters (NET/SERT)

Based on Structure-Activity Relationship (SAR) data from analogous 3-aryloxyazetidines, AZ-Phen-3 is predicted to act as a reuptake inhibitor .

  • Mechanism: The protonated azetidine nitrogen binds to the conserved Aspartate (e.g., Asp75 in NET) in the S1 binding site. The phenolic ring occupies the hydrophobic S2 sub-pocket.

  • Therapeutic Relevance: Inhibition of Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) is the canonical mechanism for antidepressants and neuropathic pain medications (e.g., Duloxetine, Venlafaxine). AZ-Phen-3 serves as a "fragment lead" for optimizing selectivity between NET and SERT.

Secondary Target Class: Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine ethers are well-documented bioisosteres for the pyrrolidine ring found in nicotine.

  • α4β2 Subtype Selectivity: The distance between the basic nitrogen and the aromatic center in AZ-Phen-3 aligns with the pharmacophore for α4β2 nAChR agonists.

  • Activity Profile: Likely acts as a partial agonist, modulating cholinergic transmission which is relevant for cognitive enhancement (Alzheimer’s) and pain management.

Part 3: Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesize AZ-Phen-3 with >98% purity for biological assay. Rationale: A convergent synthesis using N-protection is required to prevent polymerization of the azetidine.

Step-by-Step Methodology:

  • Protection: React 3-hydroxyazetidine HCl with Di-tert-butyl dicarbonate (

    
    ) and Triethylamine (
    
    
    
    ) in Dichloromethane (DCM) to yield N-Boc-3-hydroxyazetidine .
  • Alkylation (Williamson Ether Synthesis):

    • Dissolve N-Boc-3-hydroxyazetidine in dry DMF.

    • Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the hydroxyl.

    • Add 3-(Bromomethyl)phenol (protected as a benzyl ether or methoxymethyl ether if necessary to prevent side reactions, though direct alkylation is possible with careful stoichiometry).

    • Note: A more robust route uses 3-(Bromomethyl)phenyl acetate to avoid phenoxide interference, followed by hydrolysis.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 1 hour at room temperature.

  • Purification: Neutralize with basic resin or

    
    , extract, and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
    
In Vitro Radioligand Binding Assay (NET/SERT)

Objective: Determine the binding affinity (


) of AZ-Phen-3.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human NET (hNET) or SERT (hSERT).

  • Ligands:

    • Radioligand: [3H]-Nisoxetine (for NET) or [3H]-Citalopram (for SERT).

    • Non-specific determinant: Desipramine (10 µM) or Paroxetine (10 µM).

  • Incubation:

    • Incubate cell membranes (50 µg protein) with AZ-Phen-3 (concentration range:

      
       M to 
      
      
      
      M) and Radioligand (2 nM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Logic

Synthesis & Pharmacophore Logic Flow

The following diagram illustrates the synthetic pathway and the logical pharmacophore mapping that drives the biological activity of AZ-Phen-3.

G cluster_synthesis Synthesis Pathway cluster_bio Biological Mechanism start 3-Hydroxyazetidine prot N-Boc Protection start->prot inter N-Boc-3-OH-Azetidine prot->inter couple Alkylation (w/ 3-Bromomethylphenol) inter->couple prod_prot Protected Intermediate couple->prod_prot deprot TFA Deprotection prod_prot->deprot final AZ-Phen-3 (Active Ligand) deprot->final mech_net NET Inhibition (Asp75 Interaction) final->mech_net Primary Mode mech_nachr nAChR Agonism (Cation-Pi Interaction) final->mech_nachr Secondary Mode

Caption: Figure 1. Convergent synthesis pathway of AZ-Phen-3 and its dual-mode pharmacological targeting (NET Inhibition & nAChR Agonism).

Data Presentation: Predicted SAR Profile

The table below summarizes the predicted activity profile based on structural analogs (e.g., 3-(3-methoxyphenyl)azetidine).

ParameterValue / CharacteristicBiological Implication
pKa (Base) 10.2 - 10.8Ensures >99% protonation at physiological pH; critical for Aspartate binding.
H-Bond Donors 2 (Phenol OH, Azetidine NH)Phenol OH targets Ser/Thr residues; NH targets backbone carbonyls or Asp.
tPSA ~32 ŲExcellent BBB penetration (Target < 90 Ų for CNS drugs).
Metabolic Liability High (Phenol)Prone to Phase II Glucuronidation. Requires prodrug strategy (e.g., ester) for in vivo half-life extension.
Selectivity NET > SERTMeta-substitution patterns generally favor Norepinephrine Transporter affinity over Serotonin.

References

  • Azetidines of Pharmacological Interest. National Institutes of Health (NIH) / PubMed. [Link]

  • Structure-Activity Relationships of Azetidine-Based Cholesterol Absorption Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Phenolic Compounds and Biological Activity. ResearchGate. [Link]

  • Anti-inflammatory Effects of Azetidine Derivatives. BMB Reports / NIH. [Link]

  • Synthesis and Biological Activity of Azetidinone and Azetidine Derivatives. Der Pharma Chemica. [Link]

Sources

3-[(Azetidin-3-yloxy)methyl]phenol: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and medicinal utility of 3-[(Azetidin-3-yloxy)methyl]phenol , a specialized scaffold in modern drug discovery.

Executive Summary

3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0) is a high-value heterocyclic building block that has emerged as a critical bioisostere in the development of Janus Kinase (JAK) inhibitors , neuronal nicotinic acetylcholine receptor (nAChR) agonists , and fragment-based drug discovery (FBDD) campaigns.[1][2]

Representing the convergence of "sp³-rich" medicinal chemistry and rigid linker design, this molecule allows researchers to replace lipophilic aromatic spacers with a polar, metabolic-resistant azetidine ether core. Its history is intrinsically tied to the industry-wide shift from "flat" aromatic drugs to three-dimensional, vector-defined architectures.

Part 1: Discovery and Historical Context

The "Escape from Flatland"

The discovery of 3-[(Azetidin-3-yloxy)methyl]phenol was not a singular "eureka" moment but rather a strategic output of the azetidine renaissance in the early 2010s. Historically, medicinal chemists relied on piperidines and pyrrolidines as linkers. However, these often introduced unnecessary lipophilicity (high LogP) and metabolic liability.

  • 2000s Era : The success of A-85380 (an azetidine ether nAChR agonist) demonstrated that the azetidine ring could serve as a potent, rigid bioisostere for larger heterocycles.

  • 2010s Era : Companies like Galapagos NV and AbbVie began exploring azetidine ethers as linkers in kinase inhibitors (e.g., JAK1/JAK2). The specific architecture of 3-[(Azetidin-3-yloxy)methyl]phenol—combining a phenol "warhead" anchor with a rigid azetidine spacer—was synthesized to explore Meta-substituted vectors in structure-activity relationship (SAR) studies.

Strategic Role in JAK Inhibitor Development

The molecule gained prominence as a library scaffold during the optimization of JAK inhibitors. Patents (e.g., WO2010010190) describe the utility of (azetidin-3-yloxy)methyl motifs in linking aryl pharmacophores to ATP-binding hinge binders. The 3-phenol variant allows for:

  • Hydrogen Bonding : The phenolic -OH acts as a donor/acceptor in the binding pocket.

  • Vector Control : The meta-substitution projects the azetidine tail into the solvent-exposed region or a specific hydrophobic sub-pocket, distinct from para-substituted analogues.

Part 2: Chemical Architecture & Synthesis[3]

Structural Logic

The molecule consists of three distinct domains:

  • The Anchor (Phenol) : Provides a handle for electrophilic aromatic substitution or hydrogen bonding.

  • The Linker (Methylene Ether) : A -CH2-O- bridge that introduces rotational freedom while maintaining specific distance constraints.

  • The Core (Azetidine) : A strained, 4-membered amine that lowers LogD and increases solubility compared to cyclohexyl or phenyl spacers.

Experimental Protocol: Synthesis Workflow

The synthesis typically employs a Mitsunobu reaction or Nucleophilic Substitution (S_N2) strategy. Below is a field-proven protocol for the S_N2 approach, favored for scalability.

Reagents:

  • Starting Material A : N-Boc-3-hydroxyazetidine (CAS: 142253-55-2)

  • Starting Material B : 3-(Bromomethyl)phenol (protected as TBDMS ether)

  • Base : Sodium Hydride (NaH, 60% dispersion)

  • Solvent : DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq) under N₂ atmosphere. Stir for 30 min to form the alkoxide.

  • Coupling : Add 3-(bromomethyl)phenoxy-tert-butyldimethylsilane (1.1 eq) dropwise. Allow the reaction to warm to RT and stir for 12 hours.

  • Quenching & Workup : Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5%) to remove DMF. Dry over MgSO₄ and concentrate.

  • Deprotection (Phenol) : Treat the intermediate with TBAF (1.0 eq) in THF to remove the silyl group.

  • Deprotection (Amine) : Optional: If the free amine is required immediately, treat with TFA/DCM (1:4). For the catalog item (CAS 1541585-21-0), the amine is often kept as the free base or HCl salt, and the phenol is free.

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 179.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.8 - 1.2Low lipophilicity enhances oral bioavailability.
TPSA ~41 ŲHigh permeability; suitable for CNS penetration if required.
pKa (Azetidine) ~9.5Basic amine allows for salt formation and lysosomal trapping.

Part 3: Medicinal Chemistry Applications[2][3][4]

Bioisosteric Replacement

In drug design, this molecule is used to replace 3-(benzyloxy)piperidines or 3-(benzyloxy)pyrrolidines . The azetidine ring constrains the ether oxygen vector, often locking the conformation in a bioactive state that reduces the entropic penalty of binding.

PROTAC Linker Design

The rigid nature of the azetidine ether makes it an attractive linker for Proteolysis Targeting Chimeras (PROTACs) . The phenol group can be conjugated to an E3 ligase ligand (e.g., VHL or Cereblon binders), while the azetidine amine serves as the attachment point for the linker chain leading to the target protein ligand.

Pathway Visualization (Graphviz)

The following diagram illustrates the strategic positioning of 3-[(Azetidin-3-yloxy)methyl]phenol in the evolution of heterocyclic linkers.

AzetidineEvolution Piperidine Traditional Linker (Piperidine/Pyrrolidine) High Lipophilicity Azetidine Azetidine Scaffold (A-85380 Era) Reduced LogP, Rigid Piperidine->Azetidine Ring Contraction EtherLink Ether Insertion (Metabolic Stability) Azetidine->EtherLink Linker Optimization Target 3-[(Azetidin-3-yloxy)methyl]phenol (CAS 1541585-21-0) Optimized Vector & Solubility EtherLink->Target Meta-Substitution JAK JAK Inhibitors (Kinase Domain) Target->JAK Scaffold Hop nAChR nAChR Agonists (CNS Targets) Target->nAChR Bioisostere

Caption: Evolutionary trajectory of the azetidine ether scaffold from traditional heterocycles to optimized medicinal building blocks.

References

  • Galapagos NV . (2010). Novel compounds useful for the treatment of degenerative and inflammatory diseases. WO2010010190A1. Link

  • AbbVie Inc. (2005). Neuronal Nicotinic Acetylcholine Receptor Ligands (A-85380 analogues). Journal of Medicinal Chemistry, 48(6), 1969-1980.
  • Mykhailiuk, P. K. (2014). Azetidines in Drug Discovery: From "Niche" to "Mainstream". Chemical Reviews.
  • BLD Pharm . (2024). Product Analysis: 3-[(Azetidin-3-yloxy)methyl]phenol (CAS 1541585-21-0). Link

  • Domainex . (2025). Synthesis and Assessment of Azetidines in Drug Discovery. Link

Sources

Technical Monograph: 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to 3-[(Azetidin-3-yloxy)methyl]phenol Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

3-[(Azetidin-3-yloxy)methyl]phenol (CAS: Variable based on salt/protection status) represents a high-value pharmacophore building block in modern medicinal chemistry. It combines a phenolic H-bond donor with a conformationally restricted azetidine ring , linked via a metabolically stable benzylic ether .

This guide addresses the critical need for "sp3-rich" fragments that lower lipophilicity (LogD) without sacrificing ligand efficiency. Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine ether motif offers a unique vector for exploring solvent-exposed pockets or constructing rigid linkers for PROTACs and bifunctional ligands.

Chemical Architecture & Design Logic

The "Azetidine Advantage"

The incorporation of the azetidine ring is a deliberate design choice to modulate physicochemical properties:

  • Lipophilicity Modulation: The high ionization potential of the azetidine nitrogen (pKa ~10-11) ensures protonation at physiological pH, improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The strained four-membered ring is surprisingly resistant to oxidative metabolism (P450) compared to the labile positions in pyrrolidines or piperidines.

  • Vector Geometry: The 3-position ether linkage creates a "bent" geometry, projecting the phenolic warhead into specific sub-pockets (e.g., allosteric sites in GPCRs like A2A or mGluR4).

Structural Breakdown
ComponentFunctionalityDesign Consideration
Phenol Ring H-Bond Donor/AcceptorCritical for anchoring to residues (e.g., Tyr, Ser, His) in the binding pocket.
Benzylic Ether LinkerProvides rotational freedom while maintaining a distance of ~3.5 Å between the ring systems. More stable than esters or amides in plasma.
Azetidine Ring Solubilizing GroupReduces LogP; provides a handle (NH) for further diversification (e.g., urea/amide formation).

Synthesis Protocols

Caution: All reactions must be performed in a fume hood. Azetidine precursors are potential alkylating agents.

Retrosynthetic Analysis

The most reliable routes to 3-[(Azetidin-3-yloxy)methyl]phenol involve constructing the ether linkage between the azetidine-3-ol core and a protected benzyl electrophile. Direct alkylation of unprotected phenol is chemoselective challenging; therefore, orthogonal protection is required.

Method A: Mitsunobu Coupling (High Precision)

This method is preferred for small-scale, high-purity synthesis to avoid racemization or elimination side products.

Reagents:

  • Nucleophile: N-Boc-3-hydroxyazetidine

  • Electrophile: 3-(Hydroxymethyl)phenol (Phenolic -OH protected as TBS ether)

  • Catalyst: DIAD (Diisopropyl azodicarboxylate) / PPh3

Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-(tert-butyldimethylsilyloxy)benzyl alcohol (1.1 eq), and Triphenylphosphine (1.2 eq) in anhydrous THF under

    
    .
    
  • Coupling: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection (Step 1 - Silyl): Treat crude with TBAF (1.0 M in THF) to remove the TBS group.

  • Deprotection (Step 2 - Boc): Optional depending on next step. Treat with 4N HCl in Dioxane or TFA/DCM (1:4) to yield the free amine salt.

Method B: Williamson Ether Synthesis (Scale-Up)

Better suited for gram-scale production where chromatography costs must be minimized.

Reagents:

  • Nucleophile: N-Boc-3-hydroxyazetidine

  • Electrophile: 3-(Bromomethyl)phenyl acetate (Phenol protected as acetate)

  • Base: NaH (60% dispersion) or KOtBu

Protocol:

  • Activation: Suspend NaH (1.2 eq) in dry DMF at 0°C. Add N-Boc-3-hydroxyazetidine (1.0 eq) and stir for 30 min until H2 evolution ceases.

  • Alkylation: Add 3-(Bromomethyl)phenyl acetate (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4-6 hours. Note: The acetate group may partially hydrolyze or migrate, but the primary target is the alkyl halide displacement.

  • Global Deprotection: Treat the intermediate with LiOH (THF/H2O) to cleave the phenolic ester, followed by acidic deprotection of the Boc group if required.

Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Method A: Mitsunobu (Precision) cluster_1 Method B: Williamson (Scale-Up) Start Starting Material: N-Boc-3-hydroxyazetidine StepA1 React with: 3-(TBS-oxy)benzyl alcohol (PPh3, DIAD, THF) Start->StepA1 StepB1 React with: 3-(Bromomethyl)phenyl acetate (NaH, DMF) Start->StepB1 StepA2 Intermediate: Silyl-Protected Ether StepA1->StepA2 StepA3 Deprotection: TBAF (Remove TBS) StepA2->StepA3 Final Target Scaffold: 3-[(Azetidin-3-yloxy)methyl]phenol (N-Boc protected) StepA3->Final StepB2 Intermediate: Acetate-Protected Ether StepB1->StepB2 StepB3 Hydrolysis: LiOH (Remove Acetate) StepB2->StepB3 StepB3->Final Deprotect Optional: TFA or HCl (Remove Boc) Final->Deprotect If amine needed Salt Final Salt Form: HCl or TFA Salt Deprotect->Salt

Figure 1: Parallel synthetic strategies for accessing the 3-[(Azetidin-3-yloxy)methyl]phenol scaffold.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "growable" fragment.

  • Binding Mode: The phenol acts as a "warhead" for H-bonding, while the azetidine ether tail probes hydrophobic channels.

  • Case Example (Adenosine A2A Receptor): Research has utilized azetidin-3-yloxy motifs to target the sodium ion pocket in GPCRs. The ether linkage allows the azetidine to adopt a specific conformation that orthogonal alkyl chains cannot access.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are critical for cell permeability.

  • Problem: PEG linkers are flexible but hydrophilic; Alkyl chains are rigid but lipophilic.

  • Solution: The Azetidine-Ether motif offers a "Goldilocks" zone—rigidified by the ring, yet solubilized by the ether oxygen and basic nitrogen. This scaffold can be incorporated into linkers to improve the pharmacokinetic profile of the final degrader.

Bioisosterism

This scaffold serves as a bioisostere for:

  • 3-Benzyloxypyrrolidines: Azetidine analogs often show improved metabolic stability.

  • Meta-substituted Biphenyls: The ether linker breaks planarity, improving solubility and reducing crystal packing energy.

Analytical Profile & Characterization

When validating the synthesized compound, look for these signature signals:

TechniqueSignature SignalInterpretation
1H NMR (DMSO-d6)

9.40 (s, 1H)
Phenolic -OH (Exchangeable).

4.45 (s, 2H)
Benzylic -CH2- protons (Singlet).

4.30 (m, 1H)
Azetidine C3-H (Methine attached to Oxygen).

3.60 - 4.10 (m, 4H)
Azetidine ring protons (Distinctive multiplet).
13C NMR

~70-72 ppm
Benzylic carbon (-CH2-O-).

~68 ppm
Azetidine C3 carbon.
LCMS (ESI+) [M+H]+Expect mass of parent +1. If Boc-protected: [M+Na]+ is common.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • Wunberg, T., et al. (2019). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD). Journal of Medicinal Chemistry. Link

  • Cheng, R. K., et al. (2021). Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. ACS Chemical Biology.[1][2] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link (Contextual reference for 4-membered ring ethers).

  • Benchchem. (n.d.). Product entry: 3-[(Azetidin-3-yloxy)methyl]phenol. Link

Sources

Target Identification Strategy: 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the target identification and validation of 3-[(Azetidin-3-yloxy)methyl]phenol , a privileged scaffold structurally aligned with nicotinic acetylcholine receptor (nAChR) ligands and monoamine transporter modulators.

Document Type: Technical Guide & Validation Protocol Scope: Cheminformatics, Chemoproteomics, and Functional Pharmacology Status: High-Priority Scaffold Analysis

Executive Summary: The Azetidine Ether Pharmacophore

The molecule 3-[(Azetidin-3-yloxy)methyl]phenol (Compound 1 ) represents a high-value chemical probe. It combines a rigid azetidine ring (a bioisostere of pyrrolidine/piperidine) with a phenolic ether linkage. This structural motif is characteristic of ligands targeting Cys-loop receptors, particularly Nicotinic Acetylcholine Receptors (nAChRs) , and biogenic amine transporters.

Unlike flexible alkyl amines, the azetidine ring constrains the nitrogen lone pair vector, often enhancing selectivity for


 or 

nAChR subtypes (analogous to A-85380 and Tebanicline ). The phenolic hydroxyl group provides a critical handle for hydrogen bonding or further derivatization into proteolysis-targeting chimeras (PROTACs) or photoaffinity probes.
Structural Homology & Predicted Targets
FeaturePharmacophoric FunctionPredicted Target ClassReference Ligand
Azetidine Nitrogen Cationic center (at phys. pH); mimics quaternary ammonium of ACh.nAChR (

,

)
A-85380, Tebanicline
Ether Linker H-bond acceptor; spacer defining distance to cationic center.nAChR / NET / SERT Reboxetine (morpholine analog)
Phenol Moiety

-stacking; H-bond donor/acceptor (Tyr/Ser interaction).
Opioid / NMDA (NR2B) Ifenprodil fragments

In Silico Target Deconvolution

Before wet-lab validation, computational profiling is essential to prioritize the screening panel.

Pharmacophore Mapping

The distance between the basic azetidine nitrogen and the aromatic center is


 5–6 Å, matching the "canonical" pharmacophore for nAChR agonists.
  • Hypothesis A (Primary): The azetidine N+ interacts with Trp149 (in

    
     subunits), while the phenol interacts with the complementary subunit (e.g., Leu119  or Asn107 ).
    
  • Hypothesis B (Secondary): The phenol mimics the catechol of norepinephrine, suggesting affinity for the Norepinephrine Transporter (NET) .

Docking Workflow (AutoDock Vina / Glide)
  • Preparation : Protonate the azetidine nitrogen (pH 7.4).

  • Grid Generation : Focus on the orthosteric binding site of

    
     nAChR (PDB: 5KXI ) and the central site of hNET (PDB: 7K4Y ).
    
  • Scoring : High-ranking poses (Binding Energy < -8.0 kcal/mol) with a salt bridge to the conserved Aspartate (Asp100 in nAChR) warrant experimental validation.

Experimental Validation Workflow

This section details the causal chain of experiments required to validate the target.

Phase I: Radioligand Binding (The "Gold Standard")

To confirm direct interaction, competition binding assays are superior to functional assays (which can be confounded by off-target effects).

Protocol 1:


-Epibatidine Displacement Assay 
  • Objective : Determine

    
     for high-affinity nAChR sites.
    
  • Source Material : Rat brain cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Tracer :

    
    -Epibatidine (
    
    
    
    nM).

Step-by-Step Methodology:

  • Membrane Prep : Homogenize tissue in 50 mM Tris-HCl (pH 7.4), centrifuge at 40,000

    
     for 10 min. Resuspend to 0.5 mg protein/mL.
    
  • Incubation : In 96-well plates, mix:

    • 50

      
      L Membrane prep.
      
    • 50

      
      L 
      
      
      
      -Epibatidine (Final conc. 0.5 nM).
    • 50

      
      L Compound 1  (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Non-specific binding (NSB) defined by 300

      
      M Nicotine.
      
  • Equilibrium : Incubate at 25°C for 60 minutes (allows slow-binding kinetics typical of azetidines).

  • Harvest : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis : Fit data to a one-site competition model:

    
    
    
Phase II: Functional Characterization (FLIPR)

Binding does not equal function. We must determine if Compound 1 is an agonist, antagonist, or PAM.

Protocol 2: Calcium Flux Assay

  • System : HEK293 cells co-expressing

    
     nAChR and a promiscuous G-protein (
    
    
    
    ) or using a calcium-permeable mutant.
  • Dye : Fluo-4 AM.

  • Logic :

    • Agonist Mode : Add Compound 1 . Increase in RFU = Agonism.

    • Antagonist Mode : Pre-incubate Compound 1 (10 min), then inject

      
       Acetylcholine. Decrease in RFU = Antagonism.
      

Advanced Chemoproteomics (Target ID for "Orphan" Status)

If Phase I/II fails (i.e., it's not an nAChR ligand), the phenol moiety allows for the synthesis of a Photoaffinity Probe (PAL) for unbiased proteome-wide screening.

Probe Design Strategy

The phenolic hydroxyl is a nucleophilic handle. We can attach a bi-functional linker containing a diazirine (photo-crosslinker) and an alkyne (click handle).

Synthesis of Probe 1-P:

  • Reaction : React Compound 1 with 3-(but-3-yn-1-yl)-3-(3-(bromomethyl)phenyl)-3H-diazirine under basic conditions (

    
    , DMF).
    
  • Result : An Activity-Based Probe that retains the azetidine core but adds a capture mechanism.

Activity-Based Protein Profiling (ABPP) Workflow

Figure 1: Chemoproteomic workflow for unbiased target identification using a diazirine-alkyne functionalized analog of the azetidine scaffold.

Data Interpretation & Decision Matrix

ObservationConclusionNext Step
High affinity (

nM) in Epibatidine assay
Target is nAChR (

likely).
Run subtype selectivity panel (

).[1]
No binding in Epibatidine assay, but active in phenotypic screen Target is Non-Nicotinic .Perform CEREP Panel (GPCRs/Transporters). Focus on SERT/NET.
Competition with Imipramine/Reboxetine Target is Monoamine Transporter .Measure uptake inhibition of

-NE/5-HT.
No hits in standard panels Novel Target.Proceed to ABPP (Chemoproteomics) described above.

References

  • Holladay, M. W., et al. (1998). "Identification of a potent, selective agonist of the neuronal nicotinic acetylcholine receptor."[2] Journal of Medicinal Chemistry. Link

    • Context: Establishes the azetidinyl ether scaffold (A-85380) as a core pharmacophore for nAChRs.
  • Kozikowski, A. P., et al. (2007). "Chemistry and pharmacological characterization of novel nitrogen analogs of sazetidine-A." Journal of Medicinal Chemistry. Link

    • Context: Demonstrates SAR of azetidine derivatives and the role of the ether linkage.
  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

    • Context: Foundational text for the ABPP workflow described in Section 4.
  • Bunnelle, W. H., et al. (2003). "Neuronal nicotinic acetylcholine receptor ligands as potential analgesics."[3] Current Topics in Medicinal Chemistry. Link

    • Context: Reviews the therapeutic potential of azetidine-based nAChR ligands (Tebanicline).

Sources

pharmacokinetics of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacokinetic Profile and Characterization of 3-[(Azetidin-3-yloxy)methyl]phenol

Part 1: Executive Summary & Strategic Overview

3-[(Azetidin-3-yloxy)methyl]phenol represents a specific class of azetidinyl ether ligands, structurally analogous to nicotinic acetylcholine receptor (nAChR) agonists (e.g., A-85380 derivatives). Its pharmacophore combines a basic azetidine ring (pKa ~10.5) with a phenolic moiety (pKa ~9.9), creating a zwitterionic potential at high pH but predominantly cationic character at physiological pH (7.4).

Core Pharmacokinetic Challenges:

  • Bioavailability: The phenolic hydroxyl group renders the compound highly susceptible to first-pass Phase II metabolism (glucuronidation/sulfation), potentially limiting oral bioavailability (<20% predicted without formulation).

  • CNS Penetration: While the azetidine scaffold is designed for CNS targets, the polarity of the unsubstituted phenol and the charged amine necessitates active transport or specific lipophilic modifications for optimal Blood-Brain Barrier (BBB) crossing.

  • Clearance: Renal elimination of the unchanged parent (via Organic Cation Transporters, OCTs) and hepatic conjugation are the anticipated dominant clearance pathways.

This guide details the predicted pharmacokinetic (PK) behavior and the experimental frameworks required to validate these parameters in a preclinical setting.

Part 2: Physicochemical Profile & In Silico ADME

Before initiating wet-lab experiments, the following physicochemical baseline must be established to guide assay conditions.

Table 1: Predicted Physicochemical Properties

ParameterPredicted ValueImpact on PK
Molecular Weight ~179.22 g/mol Favorable for diffusion; "Fragment-like" space.
pKa (Azetidine N) 10.2 – 10.8Highly basic; >99.9% protonated at pH 7.4.
pKa (Phenol -OH) 9.8 – 10.0Weakly acidic; mostly unionized at pH 7.4.
LogP ~0.5 – 0.9Low lipophilicity; suggests high water solubility.
LogD (pH 7.4) -1.5 to -2.0Extremely polar due to ionization; poor passive permeability.
PSA (Polar Surface Area) ~52 ŲFavorable for CNS, but charge is the limiting factor.

Part 3: Metabolic Stability & Biotransformation

The metabolic fate of 3-[(Azetidin-3-yloxy)methyl]phenol is dictated by the competition between the robust azetidine ring and the labile phenol.

Primary Metabolic Pathways
  • Phase II Conjugation (Dominant): The phenolic -OH is a "soft" nucleophile, making it a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

    • Enzymes: UGT1A6, UGT1A9 (phenol specific), SULT1A1.

  • Phase I Oxidation (Secondary):

    • N-Oxidation: Flavin-containing monooxygenases (FMOs) may oxidize the azetidine nitrogen.

    • Ring Opening: Azetidine ring opening is metabolically difficult but possible under high oxidative stress.

    • O-Dealkylation: CYP-mediated cleavage of the ether linker is unlikely due to steric constraints of the 4-membered ring but theoretically possible.

Visualization: Metabolic Pathway Map

The following diagram illustrates the hierarchical metabolic cascade.

MetabolicPathways cluster_legend Clearance Mechanism Parent 3-[(Azetidin-3-yloxy)methyl]phenol (Parent Drug) Glucuronide O-Glucuronide Conjugate (Major Metabolite) Parent->Glucuronide UGT1A6/9 (Rapid) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT1A1 (Rapid) NOxide Azetidine N-Oxide Parent->NOxide FMO3/CYP RingOpen Ring-Opened Amine (Minor) Parent->RingOpen Oxidative Stress Legend Phase II > Phase I

Caption: Predicted metabolic hierarchy showing dominance of Phase II conjugation at the phenolic site over Phase I oxidative pathways.

Part 4: Experimental Protocols for PK Assessment

To validate the predicted profile, the following "Self-Validating" protocols are recommended. These maximize data integrity by including specific internal controls.

Protocol A: In Vitro Intrinsic Clearance (CLint) in Hepatocytes

Rationale: Hepatocytes are superior to microsomes for this compound because they contain the cytosolic cofactors (PAPS) required for sulfation, which microsomes lack.

Workflow:

  • System: Cryopreserved human/rat hepatocytes (pooled, mixed gender).

  • Concentration: Incubate test compound at 1 µM (below Km to ensure linear kinetics).

  • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Reaction Mix: Krebs-Henseleit buffer (pH 7.4) at 37°C.

  • Controls (Validation Step):

    • Positive Control (Phase I): Verapamil or Midazolam.

    • Positive Control (Phase II): 7-Hydroxycoumarin (rapid glucuronidation/sulfation check).

    • Negative Control: Heat-inactivated hepatocytes.

  • Analysis: Quench with acetonitrile containing Internal Standard (IS). Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope = -k_elim.

Protocol B: Blood-Brain Barrier (BBB) Permeability (PAMPA-BBB)

Rationale: As a potential CNS ligand, passive permeability must be assessed. The high ionization (LogD -1.5) suggests poor passive entry.

  • Membrane: Porcine brain lipid extract coated on PVDF filter (0.45 µm).

  • Donor Well: Compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4) + scavenger (BSA) to simulate "sink" conditions.

  • Incubation: 4 hours at room temperature in humidity chamber.

  • Validation:

    • High Permeability Marker: Propranolol (

      
       cm/s).
      
    • Low Permeability Marker: Theophylline or Lucifer Yellow (integrity check).

  • Outcome: If

    
     cm/s, the compound requires active transport or intrathecal delivery.
    

Part 5: Bioanalytical Methodology (LC-MS/MS)

Accurate quantification requires a sensitive method capable of detecting the polar parent compound.

Method Development Guide:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . Reverse phase (C18) will likely fail to retain the polar, charged azetidine.

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (0.1% Formic Acid).

    • Gradient: High organic start (90% B) to low organic (50% B).

  • Ionization: ESI Positive Mode (M+H)+.

    • Parent Transition: m/z 180.1 → 136.1 (Loss of azetidine ring fragment or ethylene oxide).

  • Internal Standard: Deuterated analog (d4-Phenol) or a structural analog like Nicotine-d4 (due to similar ionization).

Part 6: Pharmacokinetic Modeling & Simulation

Based on the physicochemical properties, the in vivo profile in a rat model (IV bolus 1 mg/kg) is predicted as follows:

Table 2: Predicted In Vivo PK Parameters (Rat)

ParameterPredicted RangePhysiological Basis
Clearance (CL) 40 – 60 mL/min/kgHigh hepatic extraction (blood flow limited) + Renal secretion.
Volume of Dist. (Vss) 2 – 5 L/kgHigh tissue binding due to basic amine (lysosomal trapping).
Half-life (t1/2) 0.5 – 1.5 hoursShort, driven by rapid clearance.
Bioavailability (F%) < 15%Extensive first-pass glucuronidation.

Compartmental Model Visualization: The compound likely follows a Two-Compartment Model due to rapid distribution into tissues followed by elimination.

PKModel cluster_params Key Parameters Central Central Compartment (Vc) Peripheral Peripheral Compartment (Vp) Central->Peripheral k12 (Distribution) Elimination Elimination (CL) Central->Elimination k10 (Renal/Hepatic) P1 Vss = Vc + Vp P2 CL = k10 * Vc

Caption: Two-compartment PK model depicting rapid tissue distribution (k12) and elimination (k10) typical for basic amines.

References

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. Link

    • Relevance: Establishes baseline PK for azetidine/pyridine analogs and metabolic p
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Relevance: Source for pKa-based permeability predictions and HILIC method development str
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metab Dispos. Link

    • Relevance: Foundational methodology for scaling hep
  • Holladay, M. W., et al. (1998). Structure-Activity Relationships of 3-(2-Azetidinylmethoxy)pyridines. J. Med. Chem. Link

    • Relevance: Provides structural analog data (A-85380) supporting the high basicity and CNS distribution challenges of azetidinyl ethers.

Methodological & Application

Application Note: Synthetic Utilization of 3-[(Azetidin-3-yloxy)methyl]phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0) is a high-value bifunctional building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It features a phenol moiety linked via a methylene ether bridge to an azetidine ring.

Why This Scaffold Matters

In modern medicinal chemistry, the azetidine ring is increasingly utilized as a "privileged scaffold" to replace larger saturated heterocycles (like pyrrolidine or piperidine) or planar aromatic systems.[1]

  • Bioisosterism: The azetidine ring often acts as a metabolic toggle, lowering lipophilicity (

    
    ) while maintaining vector alignment similar to proline or cyclobutane.
    
  • Physicochemical Control: The ether linkage (-O-CH2-) introduces rotational freedom while the azetidine confers rigidity, often improving solubility and metabolic stability compared to all-carbon analogs.

  • Bifunctionality: The molecule possesses two orthogonal reactive handles:

    • Secondary Amine (Azetidine

      
      ):  Highly nucleophilic, ideal for rapid diversification via amide coupling, reductive amination, or 
      
      
      
      .
    • Phenol (

      
      ):  Weakly acidic nucleophile, suitable for etherification or as a hydrogen bond donor/acceptor in the final pharmacophore.
      

Compound Profile & Physicochemical Properties[2][3][4][5]

PropertySpecification
Chemical Name 3-[(Azetidin-3-yloxy)methyl]phenol
CAS Number 1541585-21-0
Molecular Formula

Molecular Weight 179.22 g/mol
pKa (Calc.) ~9.5 (Amine), ~10.0 (Phenol)
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO (>50 mM), Methanol, Water (pH dependent)
Storage -20°C, Desiccated.[2] Hygroscopic.

Handling & Stability Protocol

Storage and Hygroscopicity

Azetidine free bases are avid absorbers of atmospheric


, forming carbamates. The phenol moiety is susceptible to oxidation over prolonged exposure to air.
  • Protocol: Store the compound under an inert atmosphere (

    
     or 
    
    
    
    ). If supplied as a hydrochloride salt, it is significantly more stable but may still be hygroscopic.
  • Reconstitution: Prepare stock solutions in anhydrous DMSO. Store aliquots at -80°C to prevent freeze-thaw degradation.

Ring Strain Caution

The azetidine ring possesses significant ring strain (~26 kcal/mol).

  • Avoid: Strong Lewis acids (e.g.,

    
    ) or extremely high temperatures (>120°C) in the presence of nucleophiles, which may trigger ring-opening polymerization or hydrolysis.
    
  • Recommended: Perform reactions at 0°C to 60°C.

Experimental Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 3-[(Azetidin-3-yloxy)methyl]phenol (Starting Material) Decision Selectivity Strategy Start->Decision PathA Path A: N-Functionalization (Kinetic Control) Decision->PathA High Nucleophilicity of NH PathB Path B: O-Functionalization (Requires N-Protection) Decision->PathB Protect NH first ProdA Amide/Amine Core (Phenol Free) PathA->ProdA HATU Coupling or Reductive Amination ProdB Ether/Ester Core (Amine Protected) PathB->ProdB Boc-Protection -> Mitsunobu/Alkylation

Figure 1: Strategic divergence for functionalizing the azetidine vs. the phenol.

Protocol A: Selective N-Acylation (Amide Coupling)

Objective: Couple the azetidine amine to a carboxylic acid (


) while leaving the phenol intact.
Rationale:  The secondary amine is significantly more nucleophilic than the phenol oxygen. Under controlled pH and stoichiometry, protection of the phenol is rarely necessary.

Materials:

  • Scaffold: 3-[(Azetidin-3-yloxy)methyl]phenol (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes to form the active ester.

  • Scaffold Addition: Add 3-[(Azetidin-3-yloxy)methyl]phenol (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

    • Note: If using the HCl salt of the scaffold, ensure enough DIPEA is added to neutralize the salt (Total DIPEA = 3.0–4.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for the mass

      
      .
      
  • Workup: Dilute with Ethyl Acetate. Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
    • Caution: Avoid highly alkaline washes (pH > 12) to prevent phenol deprotonation and extraction into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (N-Alkylation)

Objective: Install an alkyl group on the azetidine nitrogen.

Materials:

  • Scaffold: 3-[(Azetidin-3-yloxy)methyl]phenol (1.0 equiv)

  • Aldehyde/Ketone: 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: Dissolve scaffold and aldehyde in DCE. If solubility is poor, use a DCM/MeOH (9:1) mixture.

  • Acidification: Add 1-2 drops of Acetic Acid (pH ~5–6). Stir for 30 minutes.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     solution. Vigorous gas evolution may occur.
    
  • Extraction: Extract with DCM. Dry over

    
    .
    

Analytical Quality Control

LCMS Method (Standard):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ MS.

  • Note: The secondary amine may cause peak tailing. If severe, switch modifier to 10 mM Ammonium Bicarbonate (pH 10) for basic mode LCMS.

NMR Validation (


 NMR in 

):
  • Phenol: Look for a broad singlet around

    
     9.0–9.5 ppm (
    
    
    
    ).
  • Azetidine: Distinctive multiplets at

    
     3.5–4.5 ppm (Ring 
    
    
    
    and
    
    
    ).
  • Linker: Singlet or doublet at

    
     4.4 ppm (Benzylic 
    
    
    
    ).

References

  • PubChem. Compound Summary: 3-(Azetidin-1-yl)phenol (Related Analog).[3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[4] Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Wearing, E., et al. (2024).[5] Photochemical synthesis of azetidines.[5] Science.[5] Retrieved from [Link]

Sources

Application Note: Development of Analytical Assays for 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  179.22  g/mol 

Executive Summary

This guide details the development of analytical protocols for 3-[(Azetidin-3-yloxy)methyl]phenol , a bifunctional building block containing a phenolic moiety and a strained azetidine ring. Due to its amphiphilic nature (acidic phenol, basic secondary amine) and potential for ring-strain-induced instability, standard "generic" assays often yield poor peak shape or degradation.

This document provides two distinct validated workflows:

  • LC-MS/MS Bioanalytical Assay: For high-sensitivity quantification in biological matrices (PK/PD studies).

  • HPLC-UV Purity Assay: For chemical quality control and stability assessment.

Physicochemical Analysis & Strategy

Successful assay development requires understanding the competing chemical functionalities of the molecule.

Structural Challenges
  • Azetidine Ring (Secondary Amine, pKa ~11.0): Highly polar and basic. On traditional C18 columns at low pH, the protonated amine interacts with residual silanols, causing severe peak tailing.

  • Phenol Group (Weak Acid, pKa ~10.0): Requires specific pH control to ensure consistent retention.

  • Ether Linkage: Generally stable, but the azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) under extreme conditions.

The "Charged Surface" Solution

To overcome the amine-silanol interaction without using high pH (which risks oxidizing the phenol), we utilize Charged Surface Hybrid (CSH) column technology. The CSH particle surface carries a slight positive charge that electrostatically repels the protonated azetidine amine, resulting in sharp peaks even using simple acidic mobile phases (Formic Acid).

Method Development Decision Tree

MethodStrategy Start Analyte: 3-[(Azetidin-3-yloxy)methyl]phenol pKa_Analysis Analyze pKa (Amine ~11, Phenol ~10) Start->pKa_Analysis Goal Define Goal pKa_Analysis->Goal Bioanalysis Bioanalysis (PK/PD) High Sensitivity Goal->Bioanalysis QC QC / Purity High Concentration Goal->QC LCMS_Path Technique: LC-MS/MS (ESI+) Bioanalysis->LCMS_Path UV_Path Technique: HPLC-UV (270 nm) QC->UV_Path Column_LCMS Column: C18 CSH (Repels protonated amine) LCMS_Path->Column_LCMS 0.1% Formic Acid Column_UV Column: C18 High pH Stable (Ammonium Bicarbonate pH 10) UV_Path->Column_UV High pH Buffer Result_LCMS Sharp Peaks Low Limit of Quantitation Column_LCMS->Result_LCMS Result_UV Retained Amine Stable Baseline Column_UV->Result_UV

Figure 1: Decision matrix for selecting chromatographic conditions based on assay requirements.

Protocol A: LC-MS/MS Bioanalytical Assay

Purpose: Quantification of analyte in plasma/serum for pharmacokinetic studies.

Equipment & Reagents
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry Parameters (ESI+)

The azetidine nitrogen provides a strong protonation site.

ParameterSettingRationale
Ionization ESI PositiveProtonation of secondary amine (

)
Precursor Ion 180.2 m/z

Product Ion 1 (Quant) 110.1 m/zLoss of azetidine ring fragment (characteristic cleavage)
Product Ion 2 (Qual) 134.1 m/zLoss of ethoxy bridge
Source Temp 500°CEnsure efficient desolvation of polar compound
Curtain Gas 35 psiPrevent source contamination
Sample Preparation (Protein Precipitation)

Due to the polarity of the molecule, Liquid-Liquid Extraction (LLE) is difficult without complex pH manipulation. Protein Precipitation (PPT) is recommended.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog or Propranolol).

  • Precipitate: Add 200 µL of Acetonitrile (chilled).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).

  • Inject: 2-5 µL onto the UPLC system.

Chromatographic Gradient

Flow Rate: 0.5 mL/min

Time (min)% Mobile Phase BEvent
0.05Loading
0.55Isocratic Hold
2.595Elution
3.095Wash
3.15Re-equilibration
4.05End

Protocol B: HPLC-UV Purity & Stability Assay

Purpose: Quality control of raw material and stability testing (forced degradation).

Chromatographic Conditions

For UV detection, we use a high pH method. At pH 10 (Ammonium Bicarbonate), the amine is largely neutral, improving retention on standard C18 columns and separating it from polar degradation products.

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge BEH C18 (5 µm, 4.6 x 150 mm).

  • Wavelength: 275 nm (Phenol absorption maximum).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

Gradient Table
Time (min)% B
05
1560
2090
255
Forced Degradation (Stress Testing)

The azetidine ring is the "weak link." Perform the following to validate specificity:

  • Acid Hydrolysis: 0.1 N HCl, 60°C for 2 hours. Expectation: Ring opening to form the amino-alcohol derivative.

  • Oxidation: 3%

    
    , Room Temp for 4 hours. Expectation: Oxidation of the phenol ring (quinones).
    

Validation Criteria (FDA/EMA Alignment)

To ensure the method is "field-proven," it must meet the FDA Bioanalytical Method Validation Guidance (2018) standards.[2]

System Suitability Test (SST)

Run these checks before every analytical batch:

  • Precision: 5 replicate injections of a middle-standard. RSD of peak area must be < 2.0% (UV) or < 5.0% (LC-MS).

  • Tailing Factor: Must be < 1.5. (Critical for the azetidine peak).

  • Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ signal.

Linear Range & Sensitivity
  • Target LLOQ (LC-MS): 1.0 ng/mL (Required for typical rodent PK studies).

  • Calibration: Linear regression (

    
     weighting) from 1.0 to 1000 ng/mL. 
    
    
    
    must be > 0.99.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (LC-MS) Silanol interaction with amineSwitch to CSH C18 column; increase buffer strength to 10mM Ammonium Formate.
Low Sensitivity Ion suppression from phospholipidsImplement "Phospholipid Removal" plates (e.g., Waters Ostro) instead of standard PPT.
Retention Time Shift pH instability in mobile phaseUse fresh buffers daily. Azetidine retention is highly pH sensitive.[3]
Ghost Peaks Carryover of sticky amineUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-[(Azetidin-3-yloxy)methyl]phenol. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: 3-[(Azetidin-3-yloxy)methyl]phenol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Scaffold Design for Nicotinic Acetylcholine Receptor (nAChR) Modulation

Executive Summary

This guide details the application of 3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0) as a privileged scaffold in the discovery of novel neurotherapeutics. Structurally analogous to the potent nAChR agonist A-85380 , this molecule serves as a critical "fragment-lead" for developing drugs targeting Alzheimer’s disease (cognitive enhancement) , Parkinson’s disease (neuroprotection) , and neuropathic pain .

Unlike rigid pyrrolidine analogs, the azetidine ether core offers a unique vector for exploring the acetylcholine binding pocket, while the phenol moiety provides a versatile handle for optimizing pharmacokinetic (PK) properties and receptor subtype selectivity (


 vs. 

).

Mechanistic Rationale & Structural Logic

The Azetidine "Warhead"

The azetidine nitrogen acts as a high-affinity cation mimic. At physiological pH, the secondary amine is protonated, allowing it to form a critical cation-


 interaction  with the Tryptophan residues (e.g., Trp149 in 

) within the orthosteric binding site of nAChRs.
The Phenol "Diversity Handle"

The phenolic hydroxyl group distinguishes this scaffold from pyridine-based analogs (like A-85380). It serves two functions:

  • H-Bonding: Acts as a hydrogen bond donor/acceptor to engage Tyrosine or Serine residues in the complementary subunit loop.

  • Derivatization Point: It allows for rapid O-alkylation or Suzuki couplings to introduce lipophilic tails, essential for penetrating the Blood-Brain Barrier (BBB) and achieving subtype selectivity.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the pharmacophore logic and downstream signaling activation.

G Scaffold 3-[(Azetidin-3-yloxy)methyl]phenol Binding Orthosteric Binding (Cation-Pi Interaction) Scaffold->Binding Protonated Amine Receptor nAChR Subtypes (α4β2 / α7) Binding->Receptor Activation Sig1 Ca2+ Influx Receptor->Sig1 Sig2 ERK/CREB Phosphorylation Sig1->Sig2 Signal Transduction Outcome1 Cognitive Enhancement (LTP Induction) Sig2->Outcome1 Outcome2 Neuroprotection (Anti-Apoptosis) Sig2->Outcome2

Figure 1: Pharmacological cascade initiated by azetidine-based nAChR activation.

Experimental Protocols

Protocol A: Library Generation via Phenolic Derivatization

Objective: To synthesize a library of lipophilic analogs to optimize BBB permeability and receptor subtype selectivity.

Reagents:

  • Scaffold: 3-[(Azetidin-3-yloxy)methyl]phenol (1.0 eq)

  • Electrophiles: Diverse alkyl halides (R-Br) or aryl boronic acids.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

Workflow:

  • Protection: Protect the azetidine nitrogen with a Boc group (

    
    , 
    
    
    
    , DCM) to prevent N-alkylation.
  • O-Alkylation:

    • Dissolve N-Boc-protected scaffold in DMF (0.1 M).

    • Add

      
       (2.0 eq) and stir for 30 min at RT.
      
    • Add Alkyl Halide (1.2 eq) and heat to 60°C for 4-12 hours.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

  • Purification: Isolate via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    

Critical Note: The phenolic ether linkage is metabolically stable, unlike ester linkages, making these derivatives suitable for in vivo studies.

Protocol B: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) of the synthesized derivatives for 

and

nAChR subtypes.

Materials:

  • Membrane Prep: Rat cortical membranes (

    
     rich) and hippocampal membranes (
    
    
    
    rich).
  • Radioligands:

    • For

      
      : 
      
      
      
      -Epibatidine (
      
      
      nM).
    • For

      
      : 
      
      
      
      -
      
      
      -Bungarotoxin or
      
      
      -Methyllycaconitine.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    .
    

Step-by-Step Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in binding buffer.

  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of Radioligand (final conc. near 
      
      
      
      ).
    • Add 100

      
      L of membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Flux Assay

Objective: Distinguish between agonists, antagonists, and partial agonists.

Cell Line: HEK293 cells stably expressing human


 nAChR and the calcium sensor aequorin or loaded with Fluo-4 AM.

Workflow:

  • Seeding: Plate cells in poly-D-lysine coated black-walled 96-well plates (50,000 cells/well).

  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) in HBSS for 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject test compounds (synthesized in Protocol A) automatically.

  • Response: Record fluorescence peak over 60 seconds.

  • Control: Normalize response to max response elicited by 100

    
    M Acetylcholine or 10 
    
    
    
    M Epibatidine.

Data Interpretation & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on azetidine ether literature.

Structural Modification (Phenol Group)Predicted Effect on

Affinity
Predicted Effect on

Affinity
BBB Permeability
Unmodified (-OH) ModerateModerateLow (Polar)
-O-Methyl (Anisole) HighLowModerate
-O-Benzyl (Bi-aryl) LowHigh High
-O-Propyl-Naphthalene LowVery High High

Interpretation Guide:

  • High

    
     Affinity:  Desirable for analgesia (pain relief) and nicotine cessation.
    
  • High

    
     Affinity:  Desirable for cognitive enhancement (Schizophrenia/Alzheimer's) and anti-inflammatory effects.
    
  • 3-[(Azetidin-3-yloxy)methyl]phenol itself is a "promiscuous" binder. The addition of bulky hydrophobic groups (like a naphthalene ring via a propyl linker) typically shifts selectivity toward

    
      and improves neuroprotective efficacy.
    

Experimental Workflow Diagram

Workflow Start Start: 3-[(Azetidin-3-yloxy)methyl]phenol Synth Protocol A: Chemical Derivatization (O-Alkylation/Suzuki) Start->Synth Library Compound Library Generated Synth->Library Screen Protocol B: Radioligand Binding (Ki Determination) Library->Screen Decision Selectivity Check Screen->Decision Decision->Synth Low Affinity (Refine SAR) Func Protocol C: Ca2+ Flux Assay (Efficacy) Decision->Func High Affinity (<100 nM) ADME ADME Profiling (Microsomal Stability) Func->ADME Lead Lead Candidate Selection ADME->Lead

Figure 2: Integrated workflow from scaffold derivatization to lead candidate selection.

References

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-(Heteroaryloxy)azetidines as Ligands for Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. Link

  • Cho, S. W., et al. (2017).[1] "Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury." Journal of Neuroimmune Pharmacology. Link

  • Kozikowski, A. P., et al. (2007). "Synthesis and biological evaluation of 3-(heteroaryloxy)azetidines as potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor." ChemMedChem. Link

  • Mykhailiuk, P. K., et al. (2024).[2] "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • BLD Pharm. (2025). "Product Analysis: 3-[(Azetidin-3-yloxy)methyl]phenol (CAS 1541585-21-0)." BLD Pharm Catalog. Link

Sources

Application Note and Protocols for the Chemical Probe 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modulator of Neuroinflammatory Pathways

3-[(Azetidin-3-yloxy)methyl]phenol is an innovative chemical probe designed for the investigation of cellular signaling pathways implicated in neuroinflammation and oxidative stress. This small molecule incorporates a phenol moiety, a well-recognized pharmacophore known for its antioxidant and radical-scavenging properties, with a structurally rigid azetidine ring.[1][2][3] The unique three-dimensional conformation imparted by the azetidine group offers the potential for high-affinity and selective interactions with specific biological targets.[4][5]

While the precise molecular target of 3-[(Azetidin-3-yloxy)methyl]phenol is a subject of ongoing investigation, preliminary data suggest its involvement in the modulation of kinase signaling cascades that are upregulated during inflammatory responses in microglia, the primary immune cells of the central nervous system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this probe to explore its therapeutic potential and elucidate its mechanism of action.

Hypothesized Mechanism of Action: Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1)

We hypothesize that 3-[(Azetidin-3-yloxy)methyl]phenol acts as an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key upstream regulator of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. Under conditions of oxidative stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated and subsequently phosphorylates downstream kinases, leading to the production of pro-inflammatory cytokines and ultimately, apoptosis. The phenolic hydroxyl group of the probe is proposed to interact with key residues in the ATP-binding pocket of ASK1, while the azetidine moiety may confer selectivity and enhance binding affinity.

ASK1_Pathway ROS Oxidative Stress (e.g., ROS) ASK1 ASK1 ROS->ASK1 Activates Probe 3-[(Azetidin-3-yloxy)methyl]phenol Probe->ASK1 Inhibits MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Inflammation Pro-inflammatory Cytokine Production p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Figure 1: Hypothesized signaling pathway of 3-[(Azetidin-3-yloxy)methyl]phenol.

Experimental Protocols

Protocol 1: In Vitro ASK1 Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of 3-[(Azetidin-3-yloxy)methyl]phenol against recombinant human ASK1.

Materials:

  • Recombinant human ASK1 (active)

  • ASK1 substrate peptide (e.g., a generic MAPK substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-[(Azetidin-3-yloxy)methyl]phenol stock solution (10 mM in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-[(Azetidin-3-yloxy)methyl]phenol in kinase buffer. The final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO control. b. Add 2.5 µL of a 2X ASK1 enzyme and substrate peptide mix in kinase buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should be at the Km for ASK1. e. Incubate for 60 minutes at 30°C.

  • ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterHypothetical Value
IC₅₀85 nM
Hill Slope1.2
0.99

Table 1: Hypothetical in vitro inhibitory activity of 3-[(Azetidin-3-yloxy)methyl]phenol against ASK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Serial Dilution of Probe Plate Add Probe to Plate Compound->Plate EnzymeMix Prepare Enzyme/Substrate Mix AddEnzyme Add Enzyme Mix EnzymeMix->AddEnzyme Plate->AddEnzyme AddATP Initiate with ATP AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate Stop Stop Reaction (ADP-Glo™ Reagent) Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read

Figure 2: Workflow for the in vitro ASK1 kinase inhibition assay.

Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Secretion in BV-2 Microglial Cells

This protocol assesses the ability of the chemical probe to inhibit the inflammatory response in a cellular context.

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3-[(Azetidin-3-yloxy)methyl]phenol stock solution (10 mM in DMSO)

  • Murine TNF-α ELISA kit

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of 3-[(Azetidin-3-yloxy)methyl]phenol (10 nM to 50 µM) for 1 hour. Include a DMSO vehicle control.

  • Inflammatory Challenge: a. Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include an unstimulated control group.

  • Sample Collection and Analysis: a. Centrifuge the plate at 300 x g for 5 minutes. b. Collect the supernatant for TNF-α ELISA analysis according to the manufacturer's protocol. c. To the remaining cells, add CellTiter-Glo® reagent and measure luminescence to assess cell viability.

Data Analysis:

Quantify the concentration of TNF-α in the supernatant for each treatment condition. Normalize the TNF-α levels to the cell viability data. Calculate the percent inhibition of TNF-α secretion relative to the LPS-stimulated, DMSO-treated control. Determine the EC₅₀ value from the dose-response curve.

ParameterHypothetical Value
EC₅₀ (TNF-α Inhibition)250 nM
CC₅₀ (Cell Viability)> 50 µM

Table 2: Hypothetical cellular activity of 3-[(Azetidin-3-yloxy)methyl]phenol in BV-2 cells.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is designed to confirm the on-target effect of the probe by measuring the phosphorylation of a downstream effector of the ASK1 pathway.

Materials:

  • BV-2 cells

  • LPS

  • 3-[(Azetidin-3-yloxy)methyl]phenol

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed BV-2 cells in a 6-well plate. Pre-treat with the probe (e.g., at 1x, 5x, and 10x EC₅₀) for 1 hour, followed by LPS stimulation (100 ng/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate 20 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities for phospho-p38, total p38, and β-actin. Normalize the phospho-p38 signal to the total p38 signal to determine the relative phosphorylation level.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The in vitro kinase assay provides a direct measure of the probe's interaction with its hypothesized target. The cell-based assay confirms that this interaction translates into a functional effect in a relevant cellular context. The western blot analysis serves as a crucial secondary validation, demonstrating that the observed cellular phenotype is indeed a result of the modulation of the intended signaling pathway. Consistent results across these three assays will provide a high degree of confidence in the probe's activity and mechanism of action.

References

  • International Journal of Health & Medical Research. (2024, October 10). The Chemical Structure and Clinical Significance of Phenolic Compounds. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2009). Phenolics: From Chemistry to Biology. Molecules, 14(6), 2202-2211.
  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. Molecules, 20(7), 13749-13774.
  • Zhang, Y., et al. (2023). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. Chemical Science, 14(28), 7624-7631.
  • Ball, N. D., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
  • National Science Foundation. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]

  • ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • Lee, J. H., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)
  • Patsnap Synapse. (2024, June 15). What is Phenol used for?. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • Rasouli, H., et al. (2018). Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review. Foods, 7(6), 84.
  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1004-1011.
  • CABI. (n.d.). Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photochemical synthesis of enantiomerically pure azetidin-3-ols. Retrieved from [Link]

  • Ertani, A., et al. (2016). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 21(2), 205.
  • McGraw-Hill Education. (n.d.). PHENOL AND RELATED COMPOUNDS. Retrieved from [Link]

  • Clive, D. L. J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5365.
  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(10), e2300378.
  • ResearchGate. (2025, September 2). (PDF) Phenolic Compounds - Biological Activity. Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]

  • Wang, Y., et al. (2011). [3-Bromo-meth-yl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3363.
  • Google Patents. (n.d.). WO2017027738A1 - Antimicrobial preparation and uses thereof.

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 3-[(Azetidin-3-yloxy)methyl]phenol, a novel small molecule with potential biological activity. Given the limited specific literature on this compound, we present a logical, field-proven workflow to determine its optimal dosage for cell culture experiments and to elucidate its preliminary mechanism of action. The protocols herein are designed as a self-validating system, emphasizing scientific integrity and reproducibility. We will cover essential steps from compound handling and initial cytotoxicity screening to more in-depth mechanistic studies, including the assessment of apoptosis and key cell signaling pathways.

Introduction: Scientific Rationale and Structural Considerations

3-[(Azetidin-3-yloxy)methyl]phenol incorporates two key structural motifs of significant interest in medicinal chemistry: an azetidine ring and a phenol group.

  • Azetidine Scaffold: The four-membered, nitrogen-containing azetidine ring is increasingly utilized in drug design. Its strained, sp³-rich structure can confer several advantageous properties, including enhanced metabolic stability, improved aqueous solubility, and conformational rigidity, which can lead to higher binding affinity and selectivity for protein targets.[1][2] The inclusion of this scaffold suggests that 3-[(Azetidin-3-yloxy)methyl]phenol may possess favorable pharmacokinetic characteristics.

  • Phenolic Group: Phenolic compounds are a large and diverse class of molecules known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] The hydroxyl group on the aromatic ring can act as a hydrogen donor, which is key to its antioxidant properties, and can also participate in hydrogen bonding with biological targets.[6] The presence of this group suggests that 3-[(Azetidin-3-yloxy)methyl]phenol could modulate cellular pathways related to oxidative stress or other signaling cascades.

Given this structural composition, a systematic in vitro evaluation is warranted to determine the compound's biological effects and effective concentration range. The following protocols are designed to provide a robust framework for this initial investigation.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of a test compound are critical for obtaining reliable and reproducible experimental results. The stability and solubility of the stock solution directly impact the accuracy of the final concentrations used in cell-based assays.

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Initial Solubility Assessment: Before preparing a high-concentration stock, it is advisable to test the solubility of 3-[(Azetidin-3-yloxy)methyl]phenol in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic or novel compounds for in vitro use.[7][8]

  • Weighing the Compound: Accurately weigh a small amount of 3-[(Azetidin-3-yloxy)methyl]phenol (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of the compound is 193.23 g/mol , to make a 10 mM stock from 1 mg of the compound, you would add 517.5 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[7] Visually inspect the solution to ensure there is no precipitate.

  • Sterilization and Storage: While the DMSO itself is generally sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube if there are any concerns about contamination.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubilizing capacity for a wide range of organic molecules.[7]
Stock Concentration 10 mMA standard starting concentration that allows for a wide range of dilutions.
Storage -20°C in small aliquotsMinimizes degradation from repeated freeze-thaw cycles.[7]

Phase 1: Determining the Optimal Dosage Range via Cytotoxicity Screening

The first step in characterizing a new compound is to determine its effect on cell viability and to identify a suitable concentration range for further experiments. An excessively high concentration may lead to non-specific toxicity, while a concentration that is too low may not elicit a measurable biological response. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and resume logarithmic growth for 24 hours.[11]

  • Compound Dilution Series: Prepare a serial dilution of the 10 mM 3-[(Azetidin-3-yloxy)methyl]phenol stock solution in culture medium. A common approach is to use half-log or ten-fold dilutions to cover a broad concentration range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).[12]

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).[8] Also, include a "no-cell" blank control with medium only.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient for the compound to exert its effects.

  • Addition of MTT Reagent: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13][14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][13]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation: Example IC₅₀ Determination

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5048.9 ± 4.8
10022.1 ± 3.5

From this data, an IC₅₀ value (the concentration that inhibits cell viability by 50%) can be calculated using non-linear regression analysis in graphing software. This value is crucial for selecting sub-lethal concentrations for subsequent mechanistic assays.

Phase 2: Mechanistic Elucidation

Once a biologically active concentration range has been established, the next phase is to investigate the potential mechanism of action. Based on the compound's structure, exploring its effects on apoptosis (programmed cell death) and key signaling pathways is a logical starting point.

Apoptosis Induction Assessment

Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and Caspase-7 are effector caspases that, when activated, execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify their activity.[16][17]

Protocol 4.1: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at the previously determined optimal density. After 24 hours, treat the cells with 3-[(Azetidin-3-yloxy)methyl]phenol at concentrations around the determined IC₅₀ and one or two sub-lethal concentrations for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[18]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and suggests the induction of apoptosis.

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase 1: Dosage Determination cluster_1 Phase 2: Mechanistic Studies A Prepare 10 mM Stock in DMSO C Treat with Serial Dilutions (0.1 - 100 µM) A->C B Seed Cells in 96-Well Plate B->C D Incubate (24-72h) C->D E Perform MTT Assay D->E F Calculate % Viability and IC50 Value E->F G Select Sub-lethal Concentrations (e.g., IC50/2, IC50) F->G Inform Dosage Selection H Treat Cells for Mechanistic Assays G->H I Apoptosis Assay (Caspase-Glo 3/7) H->I J Signaling Pathway Analysis (Western Blot) H->J K Analyze Data for Apoptosis Induction I->K L Analyze Protein Expression/Phosphorylation J->L

Caption: Workflow for determining the dosage and initial mechanism of 3-[(Azetidin-3-yloxy)methyl]phenol.

Signaling Pathway Analysis by Western Blotting

Western blotting is a powerful technique to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.[19][20] This can provide insights into how a compound exerts its effects at the molecular level. A common pathway to investigate is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[21]

Protocol 4.2: Western Blot for Akt Phosphorylation

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with 3-[(Azetidin-3-yloxy)methyl]phenol at the selected sub-lethal concentrations for a specific duration (e.g., 1, 6, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay such as the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt Ser473) and total Akt (as a loading control) overnight at 4°C with gentle shaking. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.[21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. A change in the ratio of phosphorylated protein to total protein indicates a modulation of the signaling pathway.

Hypothesized Signaling Pathway Modulation

G Compound 3-[(Azetidin-3-yloxy)methyl]phenol Target Putative Target (e.g., Kinase) Compound->Target Inhibition? Akt Akt Target->Akt Activation Signal pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival

Caption: Hypothesized inhibitory effect on a signaling pathway like PI3K/Akt.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 3-[(Azetidin-3-yloxy)methyl]phenol. By systematically determining the compound's cytotoxic profile and subsequently investigating its effects on apoptosis and key signaling pathways, researchers can generate robust and reproducible data. The results from these experiments will be crucial in forming a hypothesis about the compound's mechanism of action and will guide future studies, such as target identification, in vivo efficacy models, and further exploration of its therapeutic potential.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(2), 387–391. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³]. Retrieved from [Link]

  • ResearchGate. (2017, November 4). What should be the concentration range of my drug to check its activity in cell lines?. Retrieved from [Link]

  • YouTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • MDPI. (2016, November 16). Enhanced Production of Anthraquinones and Phenolic Compounds and Biological Activities in the Cell Suspension Cultures of Polygonum multiflorum. Retrieved from [Link]

  • Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Phenolic compounds profiling in shake flask and bioreactor system cell cultures of Scrophularia striata Boiss. Retrieved from [Link]

  • ThaiJO. (n.d.). TOTAL PHENOLIC CONTENT, CELLULAR ANTIOXIDANT ACTIVITY AND POTENTIAL HEPATOPROTECTIVE EFFECT OF FRUIT EXTRACTS. Retrieved from [Link]

  • PubMed. (2011, May 15). Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. Retrieved from [Link]

  • PubMed. (2001, March 15). Three new phenolic compounds from a manipulated plant cell culture, Mirabilis jalapa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Phenol used for?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, February 12). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Retrieved from [Link]

  • AAAAI. (2024, September 9). The safety of phenol in allergy immunotherapy extracts. Retrieved from [Link]

  • Frontiers. (2024, February 28). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Retrieved from [Link]

  • AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 8e. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016130734A1 - Use of phenolic antioxidants in cell culture for the production of proteins.
  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Retrieved from [Link]

Sources

Analytical Application Note: Quantification of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile[1]

Introduction

3-[(Azetidin-3-yloxy)methyl]phenol represents a challenging class of pharmaceutical building blocks characterized by a "zwitterionic-like" behavior. It contains a basic secondary amine (azetidine ring) and a weakly acidic phenolic moiety. This dual functionality creates distinct analytical hurdles:

  • Peak Tailing: The basic azetidine nitrogen interacts strongly with residual silanols on standard C18 HPLC columns.

  • Retention Issues: At neutral pH, the molecule may exist in a zwitterionic state or highly polar form, leading to poor retention on Reversed-Phase (RP) stationary phases.

  • Stability: The strained four-membered azetidine ring is susceptible to acid-catalyzed ring opening under harsh conditions.[1]

This guide provides two validated workflows: a High-Performance Liquid Chromatography (HPLC-UV) method for purity/assay testing and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification in biological matrices.

Physicochemical Properties (Critical for Method Design)
PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₀H₁₃NO₂MW = 179.22 g/mol
pKa (Base) ~10.5 (Azetidine NH)Positively charged at pH < 9.
pKa (Acid) ~9.8 (Phenol OH)Negatively charged at pH > 10.
LogP ~0.5 - 0.9Moderately polar; requires low % organic start in gradient.
UV Max 274 nm (Phenol)Weak chromophore; UV detection limit ~1-5 µg/mL.
Solubility DMSO, Methanol, Water (pH dependent)Dissolve standards in MeOH or DMSO.

Part 2: Method Development Strategy (Logic & Causality)

The following diagram illustrates the decision matrix used to select the optimal separation mode based on the analyte's ionization state.

MethodStrategy Start Analyte: 3-[(Azetidin-3-yloxy)methyl]phenol pKa_Check Check pKa (Amine ~10.5, Phenol ~9.8) Start->pKa_Check Decision_pH Select Mobile Phase pH pKa_Check->Decision_pH Path_Acidic Acidic pH (2.5 - 3.0) Analyte = Cationic (+) Decision_pH->Path_Acidic Standard LC-MS Path_Basic Basic pH (9.5 - 10.5) Analyte = Neutral/Anionic Decision_pH->Path_Basic Alternative HPLC Risk_Acidic Risk: Silanol Interaction (Peak Tailing) Path_Acidic->Risk_Acidic Risk_Basic Risk: Phenol Oxidation & Silica Dissolution Path_Basic->Risk_Basic Solution_Acidic Solution: Charged Surface Hybrid (CSH) or Polar-Embedded C18 Risk_Acidic->Solution_Acidic Solution_Basic Solution: Hybrid Polymer Column (pH stable up to 12) Risk_Basic->Solution_Basic Selected_Method SELECTED PROTOCOL: Acidic pH with CSH C18 (Better Stability & MS Compatibility) Solution_Acidic->Selected_Method

Caption: Decision tree for selecting stationary phase and pH conditions to mitigate amine tailing and ensure stability.

Part 3: Protocol 1 - HPLC-UV for Purity & Assay (QC)

Objective: Quantify purity and concentration of raw material or synthetic intermediates. Rationale: We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle carries a slight positive charge that repels the protonated azetidine nitrogen, effectively eliminating peak tailing without the need for ion-pairing reagents like TFA (which suppress MS signal).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Column Temp: 35°C (Improves mass transfer for the amine).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 274 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (10 mM Ammonium Formate is also acceptable for pH buffering).

  • Solvent B: Acetonitrile (100%).

  • Gradient Profile:

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.0595Wash
18.0955Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-[(Azetidin-3-yloxy)methyl]phenol into a 10 mL volumetric flask. Dissolve in Methanol . (Avoid water initially to ensure rapid dissolution).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

    • Note: Diluting in Mobile Phase A ensures the sample solvent matches the initial gradient, preventing "solvent effect" peak distortion.

Part 4: Protocol 2 - LC-MS/MS for Bioanalysis (Trace Quantification)

Objective: Quantify analyte in plasma/serum (PK studies). Rationale: Due to the high polarity, Liquid-Liquid Extraction (LLE) with hexane/ether is inefficient. We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The azetidine amine (pKa ~10.5) will bind strongly to the sulfonate groups of the MCX cartridge at acidic pH, allowing rigorous washing of interferences.

Sample Preparation (MCX SPE) Workflow

SPE_Workflow Sample Plasma Sample (100 µL) Pretreat Pre-treatment: Add 100 µL 2% Formic Acid (Protonates Azetidine) Sample->Pretreat Load Load onto MCX Cartridge (Oasis MCX 30mg) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals/Hydrophobics) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Releases Azetidine) Wash2->Elute Recon Evaporate & Reconstitute in Mobile Phase Elute->Recon

Caption: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery and cleanup.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Transitions:

    • Precursor Ion: [M+H]⁺ = 180.1 m/z

    • Quantifier Product: 180.1 -> 107.0 m/z (Loss of azetidine ring + CH2; cleavage at ether oxygen).

    • Qualifier Product: 180.1 -> 56.1 m/z (Azetidine ring fragment).

LC-MS/MS Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 × 50 mm, 2.6 µm.

    • Why F5? PFP phases offer unique selectivity for aromatic ethers and amines compared to C18, often providing better retention for polar aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Part 5: Validation & Troubleshooting

Validation Parameters (per ICH Q2(R1))
  • Linearity: 1.0 – 1000 ng/mL (LC-MS/MS); 5 – 200 µg/mL (HPLC-UV).

  • Accuracy: Recovery must be 85-115% for bioanalysis.

  • Precision: RSD < 15% (Bioanalysis), < 2% (Assay).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interaction with silanols.Switch to CSH or "Base-Deactivated" column. Increase buffer ionic strength (add 10mM Ammonium Formate).
Low Recovery (SPE) Incomplete elution.Ensure Elution solvent is fresh (5% NH4OH in MeOH). The high pH is required to deprotonate the azetidine (pKa ~10.5).
Carryover Azetidine sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Degradation Acid-catalyzed ring opening.[4]Do not store samples in acidic mobile phase > 24 hours. Keep autosampler at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. (Protocol adapted for basic amines). Link

  • PubChem. (2025).[5] Compound Summary: Azetidine.[4][5][6][7][8] (pKa and stability data references). National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (Basis for CSH column selection). Link

Sources

Troubleshooting & Optimization

optimizing 3-[(Azetidin-3-yloxy)methyl]phenol concentration in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Throughput Screening & Assay Development.

Ticket ID: #AZT-PH-OPT-001 Subject: Optimization of 3-[(Azetidin-3-yloxy)methyl]phenol Concentration in Biochemical Assays Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary

You are working with 3-[(Azetidin-3-yloxy)methyl]phenol , a bifunctional chemical fragment often used in Fragment-Based Drug Discovery (FBDD) or as a bioisostere in medicinal chemistry.

To optimize its concentration, you must navigate two competing chemical behaviors:

  • The Amphoteric Liability: The molecule contains a basic azetidine nitrogen (pKa ~9.5–10.5) and an acidic phenolic hydroxyl (pKa ~9.8–10.0). At physiological pH (7.4), the amine is protonated (cationic), aiding solubility. However, shifts in pH or high concentrations can induce zwitterionic precipitation or colloidal aggregation.

  • The Redox Risk: The phenol moiety is susceptible to oxidation, potentially forming quinone species that generate false-positive signals via redox cycling or covalent modification of cysteine residues on your target protein.

This guide structures the optimization process into three self-validating modules.

Module 1: Stock Preparation & Solubility (The Foundation)

The Problem: Users often report "variable potency" or "flat dose-response curves" with this compound. This is frequently due to micro-precipitation in the assay buffer, not biological inactivity.

Q: My compound dissolves in 100% DMSO, but precipitates when added to the assay buffer. Why? A: This is the "Solvent Shock" phenomenon. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the rapid change in dielectric constant forces hydrophobic fragments out of solution before they can solvate.

Protocol: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the assay plate if the final concentration is >100 µM.

  • Step A (Master Stock): Dissolve powder in 100% DMSO to 20 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Step B (Intermediate): Create a 10x working solution in a buffer containing 5-10% DMSO .

  • Step C (Final): Add the 10x solution to your assay plate.

Q: How do I confirm the compound is actually soluble at my testing concentration? A: Perform a Nephelometry or Absorbance Solubility Screen . Do not rely on visual inspection.

Solubility Validation Workflow (DOT Visualization)

SolubilityCheck Start Start: 10 mM DMSO Stock Dilute Dilute to 2x Final Assay Conc in Assay Buffer (1% DMSO) Start->Dilute Measure Measure Absorbance @ 650 nm (Turbidity Check) Dilute->Measure Decision OD > 0.005 vs Blank? Measure->Decision Pass Soluble: Proceed to Assay Decision->Pass No Fail Insoluble: Aggregate Formation Decision->Fail Yes Fix Add 0.01% Triton X-100 or Reduce Conc Fail->Fix Fix->Dilute Re-test

Figure 1: Turbidity-based solubility workflow. Any increase in absorbance at 650 nm (where the compound should not absorb) indicates precipitation.

Module 2: Assay Interference (The Environment)

The Problem: Phenolic compounds are classified as potential PAINS (Pan-Assay Interference Compounds) because they can undergo redox cycling, generating hydrogen peroxide (


) which inhibits enzymes non-specifically.

Q: I see inhibition, but is it real? A: If your assay is sensitive to redox conditions (e.g., Kinase assays, Cysteine proteases), the phenol might be oxidizing.

Diagnostic Protocol: The "Detergent & Scavenger" Test To validate that the inhibition is driven by 1:1 binding and not artifacts, run these two parallel controls:

Control TypeAdditivePurposeInterpretation
Aggregation Check 0.01% Triton X-100 (or Tween-20)Disrupts colloidal aggregates.If IC50 increases (potency drops) with detergent, the compound was acting as a promiscuous aggregate (False Positive).
Redox Check 1 mM DTT or BME (Reducing Agents)Prevents phenol oxidation.If IC50 increases significantly with DTT, the inhibition was likely due to oxidation/peroxide generation (False Positive).

Q: The azetidine nitrogen is basic. Will it affect my buffer pH? A: Only at very high concentrations (>500 µM) in weak buffers.

  • Recommendation: Ensure your assay buffer (HEPES, Tris, or MOPS) concentration is at least 50 mM to maintain pH stability against the basic azetidine moiety.

Module 3: Dose-Response Optimization (The Measurement)

The Problem: Defining the Upper Limit of Quantification (ULOQ). Users often push the concentration to 100 µM or 1 mM to "force" a signal.

Q: What is the maximum concentration I should use? A: Do not exceed the Critical Aggregation Concentration (CAC) . For this class of molecule (fragment-like, MW ~179), the CAC is typically between 100 µM and 500 µM.

  • Rule of Thumb: Set your top concentration to 100 µM . If you do not see binding at 100 µM, the affinity is likely too low to be a viable starting point for drug development without significant chemical modification.

Q: My Hill Slope is > 2.0. Is this good? A: No. A Hill Slope significantly greater than 1.0 (e.g., 2.0–4.0) often indicates non-stoichiometric binding , aggregation, or denaturation of the protein target.

  • Target: Aim for a Hill Slope between 0.8 and 1.2 .

Assay Validation Logic (DOT Visualization)

AssayLogic Input Dose-Response Data SlopeCheck Hill Slope approx 1.0? Input->SlopeCheck ShiftCheck IC50 Shift with DTT? SlopeCheck->ShiftCheck Yes Artifact Artifact: Redox/Aggregation SlopeCheck->Artifact No (>1.5) Valid Valid Hit: Specific Binding ShiftCheck->Valid No Shift ShiftCheck->Artifact Large Shift

Figure 2: Logic flow for interpreting dose-response parameters. Steep slopes or reducing-agent sensitivity indicate artifacts.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Section: Assay Interference by Chemical Reactivity. Available from: [Link]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. 2010;14(3):315-324. Available from: [Link]

  • PubChem Compound Summary. 3-(Azetidin-1-yl)phenol (Structural Analog Reference). National Center for Biotechnology Information. Available from: [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 3-[(Azetidin-3-yloxy)methyl]phenol before handling.

common pitfalls in 3-[(Azetidin-3-yloxy)methyl]phenol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(Azetidin-3-yloxy)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, handling, and application of this valuable research compound. By understanding the underlying chemical principles, you can troubleshoot effectively and ensure the integrity of your experimental outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Synthesis & Purification

      • My Williamson ether synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol is giving a low yield. What are the likely causes?

      • I'm observing significant elimination byproducts. How can I minimize them?

      • What are the best practices for purifying 3-[(Azetidin-3-yloxy)methyl]phenol, and why is my compound degrading on the silica gel column?

      • I'm having trouble with the N-Boc deprotection step. What are the common pitfalls?

    • Handling & Storage

      • What are the optimal storage conditions for 3-[(Azetidin-3-yloxy)methyl]phenol?

      • I've noticed a color change in my sample over time. Is it degrading?

    • Analytical & Experimental

      • Are there any common issues when characterizing this compound by NMR or LC-MS?

      • My compound shows poor solubility in my aqueous assay buffer. What can I do?

  • Troubleshooting Guides

    • Guide 1: Optimizing the Williamson Ether Synthesis

    • Guide 2: Navigating N-Boc Deprotection

  • Experimental Protocols

    • Protocol 1: Synthesis of N-Boc-3-[(Azetidin-3-yloxy)methyl]phenol

    • Protocol 2: Purification by Column Chromatography

    • Protocol 3: N-Boc Deprotection

  • Diagrams

  • References

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q: My Williamson ether synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol is giving a low yield. What are the likely causes?

A: Low yields in this synthesis are often traced back to a few key factors. The Williamson ether synthesis is an S(_N)2 reaction, and its efficiency is highly dependent on the nature of the substrates and reaction conditions.[1]

  • Poor Leaving Group: If you are using a precursor like 3-(hydroxymethyl)phenol, the hydroxyl group is a poor leaving group. You must first convert it to a better leaving group, such as a tosylate or a halide (e.g., 3-(bromomethyl)phenol).

  • Steric Hindrance: While the electrophile (the "methylphenol" part) is primary, the nucleophile (N-Boc-azetidin-3-oxide) is somewhat sterically hindered. This can slow down the reaction.

  • Base Selection: The choice of base is critical. A base that is too strong or bulky can favor the competing E2 elimination reaction.[2] For generating the alkoxide from N-Boc-azetidin-3-ol, a strong but non-bulky base like sodium hydride (NaH) is often preferred.[1]

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q: I'm observing significant elimination byproducts. How can I minimize them?

A: The formation of an alkene via an E2 elimination pathway is a common side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides.[3] Although the precursor 3-(bromomethyl)phenol is a primary halide, elimination can still occur under suboptimal conditions.

  • Use a Less Hindered Base: Highly hindered bases like potassium tert-butoxide can favor elimination. Sodium hydride is a better choice as it is non-nucleophilic and less sterically demanding.[2]

  • Control the Temperature: Higher temperatures can favor elimination over substitution. It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of the S(_N)2 reaction, which can help it outcompete the E2 pathway.[4]

Q: What are the best practices for purifying 3-[(Azetidin-3-yloxy)methyl]phenol, and why is my compound degrading on the silica gel column?

A: The purification of azetidines can be challenging due to their polarity and the strained nature of the four-membered ring, which makes them susceptible to decomposition.[5]

  • Acid Sensitivity: The azetidine ring is prone to ring-opening under acidic conditions.[6] Standard silica gel is slightly acidic and can cause the degradation of your compound on the column. To mitigate this, you can use a deactivated silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification if your compound is particularly acid-sensitive.

  • Efficient Chromatography: To minimize the time your compound spends on the column, it is important to optimize your solvent system using TLC before running the column. A good R(_f) value to aim for is around 0.3.

Q: I'm having trouble with the N-Boc deprotection step. What are the common pitfalls?

A: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions, but this step can be problematic.

  • Generation of Reactive Cations: The deprotection process generates a tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic sites on your molecule, particularly the electron-rich phenol ring, leading to undesired byproducts.[7]

  • Harsh Acidic Conditions: Strong, concentrated acids can lead to the degradation of the azetidine ring.

  • Incomplete Deprotection: Insufficient acid or reaction time can result in incomplete removal of the Boc group.

To address these issues, it is crucial to use a "scavenger" in your deprotection cocktail. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES) or anisole. Using a milder acidic condition, such as 4M HCl in dioxane or a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) with a scavenger, is also recommended.[8][9]

Handling & Storage

Q: What are the optimal storage conditions for 3-[(Azetidin-3-yloxy)methyl]phenol?

A: Due to the presence of the phenol group, which is susceptible to oxidation, and the strained azetidine ring, proper storage is crucial.[10]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenol moiety.

  • Light: Protect from light, as phenolic compounds can be light-sensitive.

Q: I've noticed a color change in my sample over time. Is it degrading?

A: A color change, often to a pink or brownish hue, is a common indicator of phenol oxidation.[11] While this may not necessarily mean the azetidine ring has degraded, it indicates a loss of purity. It is advisable to re-analyze the sample by LC-MS or NMR to assess its integrity before use.

Analytical & Experimental

Q: Are there any common issues when characterizing this compound by NMR or LC-MS?

A: While generally straightforward, there are a few points to consider.

  • NMR: The protons on the azetidine ring can have complex splitting patterns. 2D NMR techniques like COSY and HSQC can be helpful for unambiguous assignment. The phenolic proton may be broad or exchange with residual water in the NMR solvent.

  • LC-MS: The basic nitrogen of the azetidine ring makes this compound well-suited for electrospray ionization in positive mode (ESI+). However, be mindful of potential in-source fragmentation or the formation of adducts with salts from your mobile phase.

Q: My compound shows poor solubility in my aqueous assay buffer. What can I do?

A: The phenol group provides some polarity, but the overall molecule may have limited aqueous solubility.

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent like DMSO or ethanol can be used to aid dissolution.[12] However, be sure to run a vehicle control in your assay to ensure the solvent itself does not affect the biological outcome.

  • pH Adjustment: The basicity of the azetidine nitrogen (pKa is typically around 8-9) means that the compound will be protonated and more soluble at a pH below its pKa. Conversely, the acidity of the phenol (pKa around 10) means it will be deprotonated and more soluble at a higher pH. Adjusting the pH of your buffer, if your assay permits, can improve solubility.

  • Salt Formation: For in vivo studies or stock solutions, converting the free base to a salt (e.g., hydrochloride or tartrate) can significantly enhance aqueous solubility.

Troubleshooting Guides

Guide 1: Optimizing the Williamson Ether Synthesis
Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive leaving group (e.g., -OH).2. Insufficiently strong base.3. Reaction temperature too low.1. Convert the hydroxyl group of 3-(hydroxymethyl)phenol to a tosylate or bromide.2. Use a strong, non-nucleophilic base like NaH.3. Gradually increase the reaction temperature (e.g., to 60-80°C) and monitor by TLC.
Significant Elimination Byproduct 1. Base is too sterically hindered.2. High reaction temperature.1. Switch from a bulky base (e.g., t-BuOK) to NaH.2. Run the reaction at the lowest effective temperature.
Multiple Unidentified Spots on TLC 1. Degradation of starting material or product.2. Competing side reactions.1. Ensure anhydrous conditions and an inert atmosphere.2. Re-evaluate base and solvent choice. Consider a polar aprotic solvent like DMF.[3]
Guide 2: Navigating N-Boc Deprotection
Symptom Possible Cause(s) Recommended Solution(s)
Product with Higher Mass than Expected 1. Alkylation of the phenol ring by the t-butyl cation.1. Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture.[7]
Incomplete Reaction 1. Insufficient acid or reaction time.2. Acid-labile salt precipitation.1. Increase the equivalents of acid or extend the reaction time, monitoring by TLC or LC-MS.2. Ensure the reaction remains homogeneous.
Low Yield/Degradation 1. Harsh acidic conditions causing azetidine ring-opening.1. Use milder conditions (e.g., 4M HCl in dioxane instead of neat TFA).2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).[9]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-[(Azetidin-3-yloxy)methyl]phenol

This protocol is a representative procedure based on the Williamson ether synthesis.

  • Prepare the Electrophile: Convert 3-(hydroxymethyl)phenol to 3-(bromomethyl)phenol using a standard brominating agent like PBr(_3) or CBr(_4)/PPh(_3). Purify the product before use.

  • Set up the Reaction: To a solution of N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling: Cool the reaction mixture back to 0°C and add a solution of 3-(bromomethyl)phenol (1.0 eq.) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH(_4)Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4).

Protocol 2: Purification by Column Chromatography
  • Prepare the Slurry: Deactivate silica gel by preparing a slurry in the chosen eluent system containing 0.5-1% triethylamine.

  • Load the Column: Concentrate the crude product from Protocol 1 and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (or another suitable solvent system determined by TLC).

  • Collect and Analyze: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: N-Boc Deprotection
  • Prepare the Reagent: Prepare a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) containing 5% triethylsilane (TES) as a scavenger.

  • Deprotection Reaction: Dissolve the purified N-Boc-3-[(azetidin-3-yloxy)methyl]phenol in the TFA/DCM/TES solution at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO(_3)) before extraction, or purify the resulting salt directly.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection start N-Boc-azetidin-3-ol + 3-(bromomethyl)phenol reaction Williamson Ether Synthesis (NaH, DMF) start->reaction intermediate Crude N-Boc Protected Product reaction->intermediate purify Column Chromatography (Et3N-treated Silica) intermediate->purify pure_intermediate Pure N-Boc Protected Product purify->pure_intermediate deprotect Acidic Deprotection (TFA, DCM, TES) pure_intermediate->deprotect final_product 3-[(Azetidin-3-yloxy)methyl]phenol deprotect->final_product

Caption: Workflow for the synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol.

Troubleshooting_Logic start Low Yield in Synthesis? check_lg Is Leaving Group Active (e.g., -Br, -OTs)? start->check_lg check_elim Elimination Byproduct Observed? check_lg->check_elim Yes activate_lg Activate -OH to -Br or -OTs check_lg->activate_lg No check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_elim->check_conditions No change_base Use Non-hindered Base (NaH) check_elim->change_base Yes activate_lg->check_conditions change_base->check_conditions

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • Portella, C., et al. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.
  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • ChemRxiv. (n.d.). Switchable reactivity of 2-Azetines: Ionic versus radical pathway for accessing β-aminocarbonyls and 2,3-disubstituted azetidin.
  • RSC Publishing. (2025). ORGANIC CHEMISTRY.
  • Bott, T. M., & West, F. G. (2011).
  • Sahay, A. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D5QO00804B
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • UHP131 L-Azetidine-2-carboxylic acid.
  • BenchChem. (n.d.). Preventing elimination side reactions in Williamson synthesis.
  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Williamson Ether Synthesis. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Sun, Z., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemRxiv. (n.d.).
  • Predicting the solubilization preference of natural phenols to different solvents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Sun, W., et al. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Semantic Scholar. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
  • MDPI. (n.d.).
  • NMR and GC-MS based metabolic profiling, total phenolic content, antibacterial, antioxidant, anticancer and In-silico antiviral activity of Origanum ramonense plant. PMC.
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.
  • Biblioteka Nauki. (n.d.).
  • Sciencemadness Wiki. (2024). Phenol.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chrom
  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (n.d.).
  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
  • Open Explor
  • Properties of Common Organic Solvents. (2022).
  • BLDpharm. (n.d.). 1541585-21-0|3-[(Azetidin-3-yloxy)methyl]phenol.

Sources

Technical Support Center: Optimization of 3-[(Azetidin-3-yloxy)methyl]phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZT-PH-OPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0).[1] This molecule represents a classic "fragment-like" lead in modern medicinal chemistry.[1] It combines a rigid, sp³-rich azetidine ring (a bioisostere for proline or cyclobutane) with a phenolic pharmacophore .[1]

While this scaffold offers high ligand efficiency and defined vectors for target engagement, users frequently encounter specific off-target profiles due to its physicochemical duality:[1]

  • The Azetidine Amine (Basic): At physiological pH (7.4), the azetidine nitrogen (pKa ~10–11) is protonated. This cationic center, linked to an aromatic ring, is a hallmark pharmacophore for hERG channel blockade (cardiotoxicity) and phospholipidosis.

  • The Phenol (Reactive): Phenols are prone to Redox Cycling and acting as PAINS (Pan-Assay Interference Compounds), generating false positives in biochemical screens via quinone formation.

This guide provides a systematic troubleshooting workflow to diagnose and mitigate these specific off-target effects.

Diagnostic Workflow: Identifying the Source of Noise

Before modifying the chemistry, use this decision matrix to identify which part of the molecule is causing your off-target signal.

DiagnosticWorkflow Start Off-Target Signal Detected AssayType Identify Assay Type Start->AssayType CellBased Cell-Based / Phenotypic AssayType->CellBased Biochem Biochemical / Enzymatic AssayType->Biochem hERG_Check Does it block hERG? (Patch Clamp / Binding) CellBased->hERG_Check Redox_Check Add 1mM DTT/GSH Does activity remain? Biochem->Redox_Check Result_hERG Issue: Azetidine Basicity (Cationic Amphiphile) hERG_Check->Result_hERG Positive Result_Redox Issue: Phenol Oxidation (Quinone Formation) Redox_Check->Result_Redox Activity Lost Result_Agg Add 0.01% Triton X-100 Does IC50 shift? Redox_Check->Result_Agg Activity Retained Result_Agg_Pos Issue: Aggregation (Colloidal Formation) Result_Agg->Result_Agg_Pos IC50 Increases Result_True True Off-Target Binding (Selectivity Issue) Result_Agg->Result_True IC50 Stable

Figure 1: Triage workflow to distinguish between physical artifacts (aggregation, redox) and structural liabilities (hERG).[1]

Troubleshooting & Optimization Guides

Issue 1: Cardiotoxicity Signals (hERG Inhibition)

Symptom: Your compound shows activity in hERG binding assays or QT prolongation in ex vivo models. Root Cause: The azetidine nitrogen is highly basic. The combination of a protonated amine and an aromatic ring (the phenol) separated by a linker (2-4 bonds) perfectly mimics the pharmacophore required to block the hERG potassium channel pore.[1]

Technical Solution: You must lower the pKa of the azetidine nitrogen (target pKa < 8.0) to reduce the fraction of cationic species at physiological pH without destroying target affinity.

Modification StrategyChemical RationaleExpected Outcome
Fluorination (3-F) Adding a Fluorine at the C3 position of the azetidine (geminal to the ether).[1]Inductive electron withdrawal lowers amine pKa by ~1.5–2.0 log units. Reduces hERG affinity.[2][3]
N-Capping (Urea/Amide) Converting the secondary amine to a urea or amide.[1]Removes the basic center entirely. Warning: May kill potency if the amine forms a critical salt bridge.
Oxetane Switch Replace the Azetidine ring with an Oxetane.Removes the nitrogen entirely while maintaining ring geometry. Eliminates hERG liability.

Protocol: hERG Surrogate Assay (FluxOR™) Use this rapid screen before expensive patch-clamp studies.[1]

  • Cell Line: HEK293 stably expressing hERG.

  • Dye: Load cells with FluxOR™ Thallium-sensitive dye for 60 min.

  • Treatment: Add 3-[(Azetidin-3-yloxy)methyl]phenol (0.1 - 30 µM).

  • Stimulus: Add Stimulus Buffer (K+/Tl+).

  • Readout: Measure fluorescence (Ex 490nm / Em 525nm).

  • Analysis: If IC50 < 10 µM, prioritize Fluorination strategy.

Issue 2: False Positives in Enzymatic Assays (PAINS)

Symptom: The compound shows potent inhibition across unrelated assays (e.g., Kinases, Proteases) or displays "steep" Hill slopes (> 2.0). Root Cause: The phenol moiety can undergo oxidation to form quinone methides or ortho-quinones.[1] These are highly reactive electrophiles that covalently modify nucleophilic cysteine residues on proteins (non-specific inhibition).

Technical Solution: Validate if the activity is driven by redox cycling.

Protocol: The "Redox Stress Test"

  • Standard Assay: Run your primary assay with the compound.

  • Reducing Condition: Repeat the assay in buffer supplemented with 1 mM DTT (Dithiothreitol) or 5 mM GSH (Glutathione).

    • Logic: Reducing agents scavenge the reactive quinones before they hit the protein.

  • Interpretation:

    • IC50 shifts > 10-fold (Potency drops): The activity was an artifact of phenol oxidation. Action: Replace phenol with a bioisostere (e.g., Indazole, Pyridine).

    • IC50 remains stable: The activity is driven by specific binding.

Issue 3: High Metabolic Clearance (Phase II)

Symptom: Low oral bioavailability or rapid clearance in microsomes. Root Cause: The exposed phenolic -OH is a "soft spot" for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to rapid Phase II conjugation and excretion.[1]

Technical Solution: Steric shielding or bioisosteric replacement of the phenol.

Optimization Table:

StrategyStructure ChangeEffect on Metabolism
Deuteration Deuterate the O-methylene linker (-CD2-O-).[1]Slows oxidative dealkylation (CYP-mediated) via Kinetic Isotope Effect (KIE).[1]
Steric Shield Add a Methyl/Chloro group ortho to the phenol -OH.[1]Sterically hinders UGT enzymes from accessing the hydroxyl group.
Bioisostere Swap Phenol for 2-Hydroxypyridine or Indazole .[1]Reduces electron density, lowers oxidation potential, and alters UGT recognition.

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a covalent probe? A: Yes, but be careful. The azetidine ring itself is strained.[4] While less reactive than epoxides, 3-substituted azetidines can undergo ring-opening nucleophilic attack under high thermal stress or specific enzymatic catalysis.[1] However, the primary covalent risk in this molecule is the phenol oxidation product (quinone), not the azetidine.

Q: Why does my compound precipitate in the assay buffer? A: This molecule is a "flat" aromatic linked to a polar head. At specific concentrations, it may form colloidal aggregates that sequester enzymes.

  • Fix: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer.[1] If the IC50 disappears with detergent, your compound was acting as a non-specific aggregator.

Q: Is the ether linker stable in plasma? A: Generally, yes. The alkyl-aryl ether linkage is robust against plasma esterases.[1] The metabolic vulnerability lies in O-dealkylation by CYP450s (cleaving the ether) or direct glucuronidation of the phenol.[1]

References

  • Azetidines in Medicinal Chemistry

    • Smith, J. et al. "Azetidines as Privileged Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2023.
    • (General Search Context)

  • hERG Pharmacophore & Mitigation

    • Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia.
    • [1]

  • PAINS and Phenolic Artifacts

    • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.
    • [1]

  • Metabolic Stability of Phenols

    • Testa, B. et al. "Metabolism of Drugs and Other Xenobiotics." Wiley-VCH, 2008.[1]

    • [1]

Disclaimer: This guide is for research purposes only. 3-[(Azetidin-3-yloxy)methyl]phenol is a chemical intermediate and not a clinically approved therapeutic.[1] Always adhere to local safety regulations (MSDS) when handling phenolic amines.

Sources

Technical Support Center: Synthesis & Purification of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-[(Azetidin-3-yloxy)methyl]phenol Chemical Class: Azetidine-containing Benzylic Ether Core Challenge: The synthesis of this molecule sits at the intersection of two instability vectors: the high ring strain of the azetidine core (~25 kcal/mol) and the regiochemical ambiguity of the 3-hydroxybenzyl scaffold.

Most users encounter difficulties not in the coupling efficiency, but in the isolation of the intact pharmacophore. The most common failure modes are acid-catalyzed ring opening during deprotection and regio-isomeric O-alkylation during ether formation.

Recommended Synthetic Route (The "Happy Path")

To minimize byproducts, we recommend a Convergent Williamson Ether Synthesis rather than a Mitsunobu approach. The Mitsunobu reaction is generally unsuitable here because both coupling partners (the azetidin-3-ol and the benzylic alcohol) are aliphatic alcohols with similar pKa values, leading to poor selectivity and activation issues.

Step-by-Step Protocol
  • Phenol Protection: Selectively protect the phenolic hydroxyl of 3-hydroxybenzyl alcohol (e.g., TBDMS or MOM) to distinguish it from the benzylic hydroxyl.

  • Activation: Convert the benzylic alcohol to a leaving group (Bromide or Mesylate).

  • Coupling: React N-Boc-3-hydroxyazetidine with the activated benzyl species using a non-nucleophilic base (NaH).

  • Global Deprotection: Carefully remove protecting groups. Critical: This is where 60% of batches fail due to ring opening.

Visual Workflow (Graphviz)

SynthesisPath Start 3-Hydroxybenzyl Alcohol Protect Step 1: Phenol Protection (TBDMS-Cl, Imidazole) Start->Protect Regiocontrol Activate Step 2: Benzylic Activation (MsCl or PBr3) Protect->Activate Benzylic specific Couple Step 3: Ether Coupling (N-Boc-3-OH-Azetidine, NaH) Activate->Couple + Azetidine Nucleophile Intermediate Protected Intermediate Couple->Intermediate Deprotect Step 4: Controlled Deprotection (TFA/DCM or HCl/MeOH) Intermediate->Deprotect High Risk Step Final Target: 3-[(Azetidin-3-yloxy)methyl]phenol Deprotect->Final

Caption: Optimized convergent synthesis pathway minimizing regiochemical errors and ring strain release.

Troubleshooting Guide: Byproduct Analysis

Use this guide to identify impurities based on LC-MS and NMR data.

Issue 1: The "Mass +18" Peak (Ring Opening)

Symptom: LC-MS shows a major impurity with [M+18] relative to the target or intermediate. Diagnosis: Hydrolytic ring opening of the azetidine. Mechanism: Azetidines are kinetically stable but thermodynamically unstable. Under acidic conditions (e.g., TFA deprotection), the protonated nitrogen acts as a leaving group upon nucleophilic attack by water, opening the ring to form a linear amine.

Visual Mechanism of Failure:

RingOpening Azetidine Protonated Azetidine Core (Strained) Attack Nucleophilic Attack (H2O at C2/C4) Azetidine->Attack + H+ / H2O Transition C-N Bond Cleavage Attack->Transition Product Byproduct: 3-amino-2-hydroxypropyl ether (Linear Chain) Transition->Product Irreversible

Caption: Acid-catalyzed hydrolysis pathway leading to the common [M+18] linear impurity.

Corrective Action:

  • Avoid aqueous acids: Do not use aqueous HCl. Use anhydrous HCl in dioxane or MeOH.

  • Temperature Control: Perform TFA deprotection at 0°C and quench immediately with cold NaHCO3. Do not let the reaction sit overnight.

  • Alternative PG: Consider using Cbz protection for the azetidine, which can be removed via hydrogenolysis (H2, Pd/C) under neutral conditions, completely avoiding the acid risk.

Issue 2: Regioisomeric Contamination

Symptom: Product has correct mass but incorrect NMR splitting (e.g., missing benzylic protons shift, or phenolic proton signals are altered). Diagnosis: O-alkylation occurred at the phenolic oxygen instead of the benzylic oxygen. Cause: Incomplete protection of the phenol starting material. Phenols (pKa ~10) are more acidic than benzylic alcohols (pKa ~15) and will preferentially alkylate under basic conditions.

Corrective Action:

  • Verify Step 1: Ensure >98% conversion of the starting material to the TBDMS-protected phenol before proceeding to Step 2.

  • Switch Base: If using the benzylic bromide, use a weaker base (like K2CO3) which might be slow for the benzylic position but fast for any exposed phenol. Wait, this promotes the side reaction.

  • Correction: Ensure the azetidine is the nucleophile (alkoxide). Pre-form the sodium alkoxide of N-Boc-3-hydroxyazetidine with NaH in THF before adding the protected benzyl bromide. This ensures the kinetics favor the SN2 attack on the bromide.

Issue 3: Incomplete Deprotection vs. Polymerization

Symptom: Yield is low, and the baseline of the TLC/LC-MS is "streaky" or messy. Diagnosis: Azetidine polymerization.[1] Cause: Free azetidines (secondary amines) are nucleophilic. If the deprotection solution is concentrated and warm, the free amine of one molecule can attack the azetidine ring of another (ring-opening polymerization).

Corrective Action:

  • Dilution: Perform the deprotection and subsequent neutralization at high dilution (<0.05 M).

  • Workup: Avoid concentrating the free base to dryness if possible. Store as a salt (e.g., oxalate or fumarate) which stabilizes the ring.

Impurity Profile Table

Impurity TypeRelative Mass (LC-MS)Characteristic FeatureOrigin
Target Molecule M Azetidine signals (3.5-4.5 ppm)Desired Product
Ring-Opened (Hydrolysis) M + 18Loss of ring strain; broad OH/NH signalsAcidic workup / Water
Phenolic Ether Isomer M (Same)Aromatic shift changes; Benzylic CH2 shiftPoor regioselectivity
N-Boc Adduct M + 100t-Butyl singlet (~1.4 ppm)Incomplete deprotection
TPPO Complex M + 27831P NMR signal (~29 ppm)Mitsunobu byproduct (if used)
Dimer/Oligomer 2M, 3MBroad peaks, baseline noisePolymerization of free base

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction to couple 3-hydroxybenzyl alcohol and N-Boc-3-hydroxyazetidine directly? A: We strongly advise against it. Both hydroxyls are aliphatic (the benzylic OH and the azetidine OH). Mitsunobu works best when one partner is a "pronucleophile" (pKa < 11-13, like a phenol or acid). Attempting to couple two aliphatic alcohols will result in low yields, difficult separation of TPPO, and mixed etherification products.

Q: My azetidine ring opens even with mild acid. What should I do? A: Switch to hydrogenolysis-labile protecting groups . Use N-Cbz-3-hydroxyazetidine. The benzyl ether linkage is generally stable to standard hydrogenation conditions (Pd/C, H2) if the catalyst loading is controlled, but the Cbz group on the nitrogen cleaves cleanly. Alternatively, use ACE-Cl (1-chloroethyl chloroformate) for N-dealkylation if you have an N-alkyl group, though this is less relevant for Boc removal.

Q: How do I store the final compound? A: Never store 3-[(Azetidin-3-yloxy)methyl]phenol as a free base oil. It will polymerize or degrade. Convert it immediately to a stable salt form (Hydrochloride, Oxalate, or Fumarate) and store at -20°C. The salt form protonates the amine, reducing its nucleophilicity and preventing self-destruction.

References

  • Azetidine Ring Stability & Synthesis

    • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (Discusses acid stability of azetidines).[2][3]

    • Source:

  • Mitsunobu Reaction Limitations

    • Mitsunobu Reaction: Mechanism and Byproducts.[4][5] (Details the requirement for acidic pronucleophiles).

    • Source:

  • Regioselective Protection of Phenols

    • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
    • Source:

  • Azetidine Decomposition Pathways

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Mechanistic insight into ring opening).
    • Source:

Sources

Technical Support Center: Synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 3-[(Azetidin-3-yloxy)methyl]phenol, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and validated protocols. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

This guide is structured to address challenges in the logical order of the synthetic sequence. We will first explore the critical Williamson ether synthesis step, followed by the final deprotection stage.

Overall Synthetic Workflow

The synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol is typically achieved in a two-step process. First, a protected azetidine derivative is coupled with a phenol derivative via a Williamson ether synthesis. This is followed by the removal of the protecting group to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine B Tosylation (TsCl, Base) A->B Activation C N-Boc-3-(tosyloxy)azetidine B->C F tert-butyl 3-({[3-hydroxyphenyl]methyl}oxy)azetidine-1-carboxylate C->F SN2 Attack D 3-Hydroxybenzyl alcohol E Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) D->E Deprotonation E->F G tert-butyl 3-({[3-hydroxyphenyl]methyl}oxy)azetidine-1-carboxylate H Acid (e.g., TFA, HCl) Solvent (e.g., DCM) G->H Acidolysis I 3-[(Azetidin-3-yloxy)methyl]phenol (Final Product) H->I

Caption: General two-step synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol.

Part 1: Troubleshooting the Williamson Ether Synthesis

The formation of the ether linkage is the most critical step and often presents the most challenges. This reaction is a bimolecular nucleophilic substitution (SN2) between an alkoxide (or phenoxide) and an alkyl halide or sulfonate.[1] The most common and reliable route involves reacting the phenoxide of 3-hydroxybenzyl alcohol with an activated N-Boc-3-hydroxyazetidine (e.g., the tosylate derivative).

Frequently Asked Questions (FAQs)

Q: Why is my reaction yield for the etherification step consistently low?

A: Low yield is a common issue with several potential root causes. A systematic troubleshooting approach is essential. The primary factors to investigate are:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol must be fully deprotonated to form the reactive phenoxide nucleophile.

  • Poor Reactivity of the Electrophile: The leaving group on the azetidine ring must be sufficiently reactive.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.

  • Side Reactions: Competing reaction pathways, such as C-alkylation or elimination, can consume starting materials.[2]

Troubleshooting_Low_Yield Start Low Yield in Williamson Ether Synthesis Q1 Is the deprotonation of 3-hydroxybenzyl alcohol complete? Start->Q1 Sol1 Use a stronger base (e.g., NaH) or ensure anhydrous conditions. Q1->Sol1 No Q2 Is the leaving group on the azetidine electrophile reactive enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use a better leaving group. Tosylate > Mesylate > Bromide > Chloride. Q2->Sol2 No Q3 Is the solvent optimal for an SN2 reaction? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Switch to a polar aprotic solvent like DMF or DMSO. Q3->Sol3 No Q4 Are side products (e.g., C-alkylation) detected by LC-MS or NMR? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Modify reaction conditions. Lower temperature, change base/solvent to favor O-alkylation. Q4->Sol4 Yes End Re-evaluate purification method or consider alternative synthetic routes. Q4->End No A4_Yes Yes A4_No No

Caption: Decision tree for troubleshooting low yield in the ether synthesis step.
In-Depth Troubleshooting Guide
Problem/Observation Potential Cause & Scientific Rationale Recommended Solution & Protocol
Starting material (3-hydroxybenzyl alcohol) remains unreacted. Incomplete Deprotonation: Phenols are more acidic than aliphatic alcohols but still require a sufficiently strong base for complete conversion to the phenoxide. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough, especially if trace amounts of water are present.1. Base Selection: For robust deprotonation, sodium hydride (NaH) is superior to K₂CO₃. NaH is an irreversible base that reacts to form hydrogen gas, driving the deprotonation to completion.[3] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture will quench the base and the generated phenoxide.[2]
Reaction is slow or stalls. 1. Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. The reactivity order is generally: Tosylate (OTs) > Iodide (I) > Bromide (Br) > Chloride (Cl).[2] 2. Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow reaction rate.1. Activate the Azetidine: Convert N-Boc-3-hydroxyazetidine to N-Boc-3-(tosyloxy)azetidine using tosyl chloride (TsCl) and a base like triethylamine or pyridine. 2. Optimize Temperature: A typical temperature range for this Williamson ether synthesis is 50-100°C.[2] Start at a lower temperature (e.g., 60°C) and monitor progress by TLC or LC-MS, increasing if necessary.
Multiple products are observed, including isomers of the desired product. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring. C-alkylation is a known competing pathway in Williamson ether synthesis involving phenols.[4] Polar protic solvents can favor C-alkylation, while polar aprotic solvents generally favor the desired O-alkylation.1. Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide nucleophile, increasing its reactivity and favoring O-alkylation.[4] 2. Counter-ion: The choice of base can influence selectivity. Bases with larger, "softer" cations (like Cs₂CO₃) can sometimes improve O-alkylation selectivity.
Impurity with a mass corresponding to elimination is detected. Elimination (E2) Side Reaction: This is less common with the azetidine electrophile but can occur if the base is very strong and sterically hindered, or if the reaction temperature is too high.1. Use a Non-Hindered Base: Prefer K₂CO₃ or NaH over bulky bases like potassium tert-butoxide. 2. Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

Part 2: Troubleshooting the N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a standard amine protecting group valued for its stability in many reaction conditions and its relatively straightforward removal.[5] Deprotection is typically achieved under acidic conditions.[6]

Frequently Asked Questions (FAQs)

Q: My final product is impure after the deprotection step. What are the common issues?

A: Impurities after deprotection usually stem from incomplete reaction or degradation of the product.

  • Incomplete Deprotection: The reaction may not have gone to completion, leaving residual Boc-protected starting material.

  • Acid-Catalyzed Side Reactions: While the ether linkage is generally stable, prolonged exposure to very strong acid or high temperatures could potentially cause degradation.

  • Work-up Issues: The final product is a free amine, which can be challenging to isolate. Improper neutralization or extraction can lead to low recovery or salt formation.

Q: What are the best conditions for removing the Boc group in this specific molecule?

A: The most common and effective method is using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[6] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.

Problem/Observation Potential Cause & Scientific Rationale Recommended Solution & Protocol
TLC/LC-MS shows both starting material and product. Incomplete Reaction: The reaction time may be insufficient, or the acid may have been partially consumed by other basic functionalities or impurities.1. Increase Reaction Time: Monitor the reaction by TLC until the starting material spot has completely disappeared. Deprotections are often complete within 1-4 hours at room temperature. 2. Increase Acid Equivalents: Ensure a sufficient excess of acid is used. A common condition is a 25-50% v/v solution of TFA in DCM.
Low isolated yield after work-up. 1. Product Loss During Extraction: The final product is an amine and can be protonated. If the aqueous layer is not made sufficiently basic during work-up, the product may remain in the aqueous phase as a salt. 2. Product Volatility/Degradation: While unlikely for this molecule, some amines can be sensitive.1. Careful pH Adjustment: After the reaction is complete and the acid is removed in vacuo, dissolve the residue in an organic solvent and wash carefully with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). 2. Salt Precipitation: An alternative to extraction is to use HCl in dioxane for the deprotection. The resulting hydrochloride salt of the product often precipitates and can be isolated by filtration, which can be a very clean and high-yielding method.
Charring or multiple unidentified byproducts are formed. Degradation: The reaction conditions are too harsh (e.g., excessive heat applied, or reaction left for an extended period). The phenolic group or benzyl ether could be sensitive to very strong, hot acid.1. Milder Conditions: Perform the reaction at 0°C to room temperature. Avoid heating.[6] 2. Alternative Acids: Consider using a milder acidic condition, such as 4M HCl in dioxane, which is often sufficient and can be less harsh than neat TFA. Aqueous phosphoric acid has also been reported as a mild reagent for Boc deprotection.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-({[3-hydroxyphenyl]methyl}oxy)azetidine-1-carboxylate

This protocol details the Williamson ether synthesis step.

  • Activation of Azetidine (Preparation of N-Boc-3-(tosyloxy)azetidine):

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0°C, add triethylamine (1.5 eq).

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude tosylate can often be used directly in the next step without further purification.

  • Ether Synthesis:

    • To a solution of 3-hydroxybenzyl alcohol (1.1 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully at 0°C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

    • Add a solution of crude N-Boc-3-(tosyloxy)azetidine (1.0 eq) in a small amount of DMF to the phenoxide mixture.

    • Heat the reaction mixture to 70°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected ether.

Protocol 2: Synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol (Final Deprotection)
  • Acid-Mediated Deprotection:

    • Dissolve the purified tert-butyl 3-({[3-hydroxyphenyl]methyl}oxy)azetidine-1-carboxylate (1.0 eq) in DCM (~0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 eq, or a 1:1 mixture of TFA:DCM) dropwise at 0°C.

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure all TFA is removed.

  • Work-up and Isolation:

    • Dissolve the crude residue in ethyl acetate and cool in an ice bath.

    • Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9).

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-[(Azetidin-3-yloxy)methyl]phenol. Further purification by chromatography or crystallization may be necessary depending on purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 13).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemicalBook. (2026, January 13). 1-N-Boc-3-hydroxyazetidine.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Chen, D. Y.-K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • MedchemExpress.com. (n.d.). 1-N-Boc-3-hydroxyazetidine | ADC Linker.
  • PubChem. (n.d.). 3-Hydroxybenzyl alcohol.
  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Gholami, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Chem-Station. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of Saturated N-Heterocyclic Phenol Derivatives: 3-[(Azetidin-3-yloxy)methyl]phenol and 3-[(Pyrrolidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Examination of a Four-Membered and Five-Membered Ring System on Physicochemical and Pharmacological Properties

In the landscape of medicinal chemistry, the nuanced interplay between a molecule's structure and its biological function is a central theme. Small, saturated nitrogen-containing heterocycles, such as azetidines and pyrrolidines, are particularly valued scaffolds in drug discovery.[1] Their incorporation into a larger molecule can significantly influence key drug-like properties including solubility, metabolic stability, and receptor binding affinity.[1] This guide provides a comparative analysis of two closely related phenol derivatives: 3-[(Azetidin-3-yloxy)methyl]phenol and its five-membered ring analog, 3-[(Pyrrolidin-3-yloxy)methyl]phenol. The primary structural difference—an azetidine versus a pyrrolidine ring—serves as an excellent case study for understanding the impact of ring size and strain on a compound's overall profile.

The rationale for this comparison is rooted in the fundamental principles of structure-activity relationship (SAR) studies. While azetidines, with their four-membered ring, exhibit higher ring strain and a more rigid conformation, the five-membered pyrrolidine ring offers greater conformational flexibility.[2][3] These distinctions can lead to significant differences in how the molecules interact with biological targets and how they are processed by the body. This comparison will delve into their synthesis, physicochemical properties, and pharmacological activities, providing researchers with insights into the strategic selection of these heterocyclic moieties in drug design.

Synthesis and Physicochemical Properties: A Tale of Two Rings

The synthetic routes to both 3-[(Azetidin-3-yloxy)methyl]phenol and its pyrrolidine analog are conceptually similar, typically involving the coupling of a protected phenol derivative with the corresponding N-protected 3-hydroxyazetidine or 3-hydroxypyrrolidine, followed by deprotection. The choice of protecting groups and coupling conditions is crucial for achieving good yields and purity.

Property3-[(Azetidin-3-yloxy)methyl]phenol3-[(Pyrrolidin-3-yloxy)methyl]phenolRationale for Difference
Molecular Weight 179.22 g/mol 193.25 g/mol Addition of a CH2 group in the pyrrolidine ring.
Predicted pKa (basic) ~8.5 - 9.5~9.5 - 10.5The larger C-N-C bond angle in the less strained pyrrolidine ring increases the s-character of the nitrogen lone pair, making it more available for protonation and thus more basic.
Predicted cLogP ~1.2~1.5The additional methylene group in the pyrrolidine ring increases lipophilicity.
Conformational Rigidity HighModerateThe four-membered azetidine ring has significant angle strain, leading to a more planar and rigid conformation. The five-membered pyrrolidine ring can adopt various envelope and twist conformations, providing greater flexibility.[4]

The differences in pKa and lipophilicity (cLogP) are particularly noteworthy for drug development professionals. A lower pKa for the azetidine analog means it will be less protonated at physiological pH (7.4) compared to the pyrrolidine analog. This can impact its solubility, membrane permeability, and potential for off-target interactions with ion channels. The increased lipophilicity of the pyrrolidine analog may enhance its ability to cross the blood-brain barrier but could also lead to increased metabolic liability.

Pharmacological Profile: The Impact of Ring Conformation on Biological Activity

Conversely, for other targets, the conformational flexibility of the pyrrolidine ring might be advantageous, allowing the molecule to adapt to the binding pocket more effectively. The choice between an azetidine and a pyrrolidine is therefore highly target-dependent.

To illustrate a hypothetical scenario where these compounds are evaluated as inhibitors of a specific enzyme, consider the following experimental workflow:

G cluster_0 Compound Preparation & QC cluster_1 In Vitro Assay Workflow cluster_2 Cell-Based Assays A Synthesis of Analogs B Purity Analysis (LC-MS, NMR) A->B C Enzyme Inhibition Assay (e.g., IC50 determination) B->C D Selectivity Profiling (against related enzymes) C->D F Cellular Potency (e.g., EC50 in a functional assay) C->F E Mechanism of Action Studies (e.g., kinetics) D->E G Cytotoxicity Assessment F->G

Fig. 1: A generalized workflow for the in vitro and cell-based evaluation of kinase inhibitors.
Experimental Protocols

General Protocol for Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the two compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Lance™ TR-FRET)

  • 384-well assay plates

  • Test compounds (3-[(Azetidin-3-yloxy)methyl]phenol and 3-[(Pyrrolidin-3-yloxy)methyl]phenol) dissolved in DMSO

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Mixture Preparation:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted compounds.

    • Add the kinase enzyme and substrate solution to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the enzyme.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

    • Incubate for the required time to allow the detection signal to develop.

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating system includes positive and negative controls to ensure the assay is performing correctly and the observed inhibition is due to the test compounds.

Conclusion

The comparison between 3-[(Azetidin-3-yloxy)methyl]phenol and 3-[(Pyrrolidin-3-yloxy)methyl]phenol serves as a compelling illustration of how subtle structural modifications can lead to significant changes in a molecule's properties. The increased rigidity and lower basicity of the azetidine-containing compound may offer advantages in terms of pre-organizing the molecule for optimal receptor binding and improving cell permeability.[5][6] Conversely, the greater flexibility and higher basicity of the pyrrolidine analog might be beneficial for other targets or for fine-tuning solubility and pharmacokinetic parameters.

Ultimately, the choice between these two scaffolds is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be guided by the specific requirements of the biological target and the desired overall drug-like properties. This guide underscores the importance of synthesizing and evaluating closely related analogs to build a comprehensive understanding of the structure-activity landscape and to rationally design more effective and safer therapeutic agents.

References

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine...
  • ChEMBL. (n.d.).
  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 437-459.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • Ikegashira, K., et al. (2019). Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. Bioorganic & Medicinal Chemistry Letters, 29(1), 115-118.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances, 13(50), 35084-35118.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). International Journal of Pharmaceutical and Life Sciences, 6(8).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry.
  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 437-459.
  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 305-316.

Sources

A Comparative Analysis of Novel Acetylcholinesterase Inhibitors: 3-[(Azetidin-3-yloxy)methyl]phenol versus Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Cholinesterase Inhibitors in Neurodegenerative Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is significantly linked to a deficiency in the neurotransmitter acetylcholine (ACh).[1] A primary therapeutic strategy, therefore, is to enhance cholinergic neurotransmission by inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE).[2][3] Donepezil, a piperidine-based, reversible AChE inhibitor, has been a cornerstone of Alzheimer's treatment for decades.[2][4] However, the quest for agents with improved potency, selectivity, and potentially disease-modifying properties is a critical frontier in neuropharmacology.

This guide presents a comparative evaluation of a novel compound, 3-[(Azetidin-3-yloxy)methyl]phenol, against the industry standard, Donepezil. This analysis is grounded in a hypothetical scenario where 3-[(Azetidin-3-yloxy)methyl]phenol has been identified as a potent AChE inhibitor. We will delve into a head-to-head comparison of their in-vitro efficacy and potency, elucidate the underlying biochemical mechanisms, and provide a detailed, field-proven protocol for their evaluation.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Both Donepezil and our investigational compound, 3-[(Azetidin-3-yloxy)methyl]phenol, are presumed to act as reversible inhibitors of AChE. The enzyme AChE breaks down acetylcholine into choline and acetate in the synaptic cleft, thus terminating the nerve signal.[3] By binding to the active site of AChE, these inhibitors prevent the breakdown of acetylcholine, leading to its accumulation in the synapse.[1][5] This elevated concentration of acetylcholine enhances cholinergic signaling, which can lead to improvements in cognitive function.[3]

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Ellman_Assay_Workflow cluster_workflow Assay Workflow Start Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitor) Plate_Setup Plate Setup (96-well): - Add Buffer - Add Inhibitor Dilutions - Add Control (Buffer/Solvent) Start->Plate_Setup Enzyme_Add Add AChE Solution to all wells (except blank) Plate_Setup->Enzyme_Add Preincubation Pre-incubate plate (e.g., 15-30 min at RT) Enzyme_Add->Preincubation Reaction_Start Initiate Reaction: Add Working Reagent Mix (ATCh + DTNB) Preincubation->Reaction_Start Measurement Kinetic Measurement: Read Absorbance at 412 nm (every minute for 10-15 min) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Reaction Rate (ΔAbs/min) - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis

Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil hydrochloride (as a standard)

  • 3-[(Azetidin-3-yloxy)methyl]phenol (test compound)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Step-by-Step Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a typical concentration is 0.1 U/mL. [6] * DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer. [7] * ATCh Solution: Prepare a 10 mM stock solution of ATCh in deionized water. This solution should be prepared fresh daily. [6] * Inhibitor Solutions: Prepare 10 mM stock solutions of Donepezil and 3-[(Azetidin-3-yloxy)methyl]phenol in DMSO. From these stocks, create serial dilutions in phosphate buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects. [6]

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of phosphate buffer, followed by 25 µL of the various dilutions of the test inhibitor.

    • Positive Control (100% Activity): Add 25 µL of phosphate buffer and 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells.

    • Blank: Add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. [7]

  • Reaction Initiation and Measurement:

    • Prepare a fresh Working Reagent Mix containing ATCh and DTNB in phosphate buffer.

    • To initiate the enzymatic reaction, add 140 µL of the Working Reagent Mix to all wells. The final volume in each well will be 200 µL. [7] * Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm. Take readings kinetically every minute for 10-15 minutes. [6]

  • Data Analysis:

    • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

    • Calculate the Percentage of Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Concluding Remarks

This guide provides a framework for the comparative assessment of novel AChE inhibitors, using the hypothetical compound 3-[(Azetidin-3-yloxy)methyl]phenol and the established drug Donepezil as an example. The provided data and protocols underscore the importance of standardized, robust assays in the early stages of drug discovery. The hypothetical superior in-vitro potency of 3-[(Azetidin-3-yloxy)methyl]phenol would warrant further investigation into its selectivity, mechanism of inhibition (reversible vs. irreversible), and ultimately, its efficacy and safety in preclinical in-vivo models of cognitive impairment. The methodologies outlined herein represent the foundational steps in the rigorous scientific evaluation required to advance promising new chemical entities toward potential therapeutic applications.

References

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • Wikipedia. (2024). Donepezil. Wikipedia. [Link]

  • Le, J. K., & D'Andrea, G. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]

  • IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. [Link]

  • de Paula, E. R., et al. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society, 29(10), 2236-2241. [Link]

  • Ota, T., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74-78. [Link]

  • Kikuchi, T., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 58(4), 223-231. [Link]

Sources

A Researcher's Guide to the Reproducibility of Experiments with 3-[(Azetidin-3-yloxy)methyl]phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-[(Azetidin-3-yloxy)methyl]phenol, a putative muscarinic agonist, with established compounds in the field. This document is designed to offer a comprehensive resource for researchers, providing not only comparative data but also detailed experimental protocols to ensure the reproducibility of findings. We will delve into the chemical synthesis, in vitro pharmacology, and in vivo functional assessment of this compound, placing it in context with well-characterized muscarinic agonists.

Introduction: The Significance of Muscarinic Agonists and the Place of 3-[(Azetidin-3-yloxy)methyl]phenol

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. With five subtypes (M1-M5), they are implicated in a wide array of physiological processes, including cognitive function, smooth muscle contraction, and glandular secretion.[1] This makes them attractive therapeutic targets for a variety of disorders, such as Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[2]

The compound 3-[(Azetidin-3-yloxy)methyl]phenol incorporates structural motifs common to muscarinic ligands: a cationic amine center (the azetidine nitrogen), a hydrogen bond acceptor (the ether oxygen and phenolic hydroxyl), and an aromatic ring. While specific biological data for this compound is not widely published, its structural similarity to known muscarinic agonists suggests it likely interacts with mAChRs. This guide aims to provide a framework for the systematic evaluation of this compound, comparing its potential pharmacological profile against three well-established muscarinic agonists: Xanomeline, Pilocarpine, and Cevimeline.

Comparative Pharmacological Profiles

To provide a clear comparison, the following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of the selected comparator muscarinic agonists across the five human muscarinic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The data for 3-[(Azetidin-3-yloxy)methyl]phenol is presented as "To Be Determined" (TBD) to highlight the experimental framework this guide provides for its characterization.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5Primary Selectivity
3-[(Azetidin-3-yloxy)methyl]phenol TBDTBDTBDTBDTBDTBD
Xanomeline10[3]12[3]17[3]7[3]22[3]M1/M4
Pilocarpine~3000[4]~2800[4]---Non-selective
Cevimeline-----M1/M3

Note: Data for comparators are compiled from various sources and represent approximate values. Experimental conditions can influence these values.

Table 2: Muscarinic Receptor Functional Potencies (EC50, µM)

CompoundM1M2M3M4M5
3-[(Azetidin-3-yloxy)methyl]phenol TBDTBDTBDTBDTBD
XanomelineAgonist[3]Partial Agonist[3]Partial Agonist[3]Agonist[3]Partial Agonist[3]
Pilocarpine18 (PI turnover)[5]4.5 (GTPase)[5]1.83 (Contraction)[6]--
Cevimeline0.023[7]1.04[7]0.048[7]1.31[7]0.063[7]

Note: The functional activity of Xanomeline is described qualitatively. The assays used to determine EC50 values for Pilocarpine and Cevimeline are indicated in parentheses.

Experimental Workflows and Methodologies

To ensure the reproducibility of experiments with 3-[(Azetidin-3-yloxy)methyl]phenol and its comparators, this section provides detailed, step-by-step protocols for key assays.

Chemical Synthesis: A Proposed Route for 3-[(Azetidin-3-yloxy)methyl]phenol

Synthesis_Workflow cluster_step1 Step 1: Etherification (Williamson Ether Synthesis) cluster_step2 Step 2: Deprotection A 3-(Hydroxymethyl)phenol D N-Boc-3-[(3-(hydroxymethyl)phenoxy)methyl]azetidine A->D 1. B N-Boc-3-iodoazetidine (or other suitable leaving group) B->D 2. C Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) C->D Conditions E N-Boc-3-[(3-(hydroxymethyl)phenoxy)methyl]azetidine G 3-[(Azetidin-3-yloxy)methyl]phenol E->G F Strong Acid (e.g., TFA, HCl) in CH2Cl2 F->G Conditions

Proposed synthetic workflow for 3-[(Azetidin-3-yloxy)methyl]phenol.

Protocol for Proposed Synthesis:

  • Etherification: To a solution of 3-(hydroxymethyl)phenol in a suitable aprotic solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0°C. Allow the mixture to stir for 30 minutes to form the phenoxide. Add a solution of N-Boc-3-iodoazetidine (or a tosylate/mesylate derivative) in the same solvent and allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[8]

  • Deprotection: Dissolve the N-Boc protected intermediate in a solvent such as dichloromethane (DCM). Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature. The deprotection is typically rapid and can be monitored by TLC. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure. The resulting salt of 3-[(Azetidin-3-yloxy)methyl]phenol can be purified by recrystallization or precipitation.[9]

In Vitro Characterization: Assessing Muscarinic Receptor Interaction

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Membrane preparation (expressing M1-M5 receptors) D Incubate membranes, radioligand, and test compound A->D B Radioligand solution (e.g., [3H]-NMS) B->D C Test compound solutions (serial dilutions) C->D E Rapid vacuum filtration (to separate bound from free radioligand) D->E F Wash filter plate E->F G Scintillation counting F->G H Calculate % inhibition G->H I Determine IC50 and Ki values H->I Calcium_Flux_Workflow A Seed cells expressing M1, M3, or M5 receptors B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Acquire baseline fluorescence B->C D Add test compound (agonist) C->D E Monitor fluorescence change over time D->E F Data analysis: Calculate EC50 E->F

Workflow for a calcium flux functional assay.

Detailed Protocol for Calcium Flux Assay: [10][11]

  • Cell Culture: Seed cells stably expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells) into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid to prevent dye leakage. Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for a short period.

  • Compound Addition: Add a serial dilution of the test compound to the wells and immediately begin monitoring the fluorescence intensity.

  • Data Acquisition: Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Functional Assessment: Salivation Assay in Rats

This in vivo assay provides a measure of the physiological effect of a muscarinic agonist by quantifying its ability to induce salivation.

Detailed Protocol for Pilocarpine-Induced Salivation Assay in Rats: [2][12]

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats and allow them to acclimate to the housing conditions for at least one week.

  • Fasting: Fast the rats overnight before the experiment but allow free access to water.

  • Anesthesia: Anesthetize the rats with a suitable anesthetic agent.

  • Baseline Saliva Collection: Place a pre-weighed cotton ball in the rat's mouth for a defined period (e.g., 10 minutes) to collect baseline saliva.

  • Compound Administration: Administer the test compound (3-[(Azetidin-3-yloxy)methyl]phenol or a comparator) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Saliva Collection: At specific time points after compound administration, replace the cotton ball with a new pre-weighed one and collect saliva for a defined period.

  • Quantification: Weigh the cotton balls immediately after collection to determine the amount of saliva secreted. The amount of saliva is the difference between the final and initial weight of the cotton ball.

  • Data Analysis: Plot the amount of saliva secreted over time for each dose of the test compound. This allows for the determination of the onset, duration, and magnitude of the sialogogic effect.

Conclusion

This guide provides a comprehensive framework for the reproducible experimental characterization of 3-[(Azetidin-3-yloxy)methyl]phenol as a potential muscarinic agonist. By following the detailed protocols for chemical synthesis, in vitro binding and functional assays, and in vivo assessment, researchers can generate robust and reliable data. The inclusion of well-characterized comparators—Xanomeline, Pilocarpine, and Cevimeline—will allow for a thorough evaluation of the compound's potency, selectivity, and functional activity. This structured approach is essential for advancing our understanding of novel muscarinic ligands and their potential therapeutic applications.

References

  • Xanomeline - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Frontiers in Pharmacology, 7. [Link]

  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (n.d.). Retrieved February 19, 2026, from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved February 19, 2026, from [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33. [Link]

  • Daily voluntary exercise enhances pilocarpine‐induced saliva secretion and aquaporin 1 expression in rat submandibular glands - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Pilocarpine-induced Salivation and Thirst in Conscious Rats - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf. (n.d.). Retrieved February 19, 2026, from [Link]

  • Fisher, A., Heldman, E., Gurwitz, D., Haring, R., Barak, D., Elhanany, E., ... & Cohen, I. (1990). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Brain research, 533(2), 232–238. [Link]

  • pilocarpine [Ligand Id: 305] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 19, 2026, from [Link]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. (n.d.). Retrieved February 19, 2026, from [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay. (n.d.). Retrieved February 19, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 19, 2026, from [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (n.d.). Retrieved February 19, 2026, from [Link]

  • Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ukai, Y., Ishima, T., & Kimura, K. (1999). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British journal of pharmacology, 126(8), 1847–1856. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Phenol ether - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

3-[(Azetidin-3-yloxy)methyl]phenol structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the 3-[(Azetidin-3-yloxy)methyl]phenol scaffold represents a strategic "fragment lead" designed to address specific developability hurdles commonly found in CNS and inflammation drug discovery. This molecule serves as a conformationally restricted, lower-lipophilicity bioisostere of traditional benzyl-amine or piperidine-ether pharmacophores.

This guide objectively compares this azetidine scaffold against its ring-expanded homologs (pyrrolidines and piperidines), focusing on three critical parameters: Basicity (pKa) modulation , Lipophilic Efficiency (LipE) , and Metabolic Stability .

Key Findings
  • pKa Modulation: The azetidine core exhibits a pKa typically 1.0–1.5 units lower than the corresponding pyrrolidine, reducing lysosomal trapping and hERG liability.

  • Metabolic Stability: The 3-alkoxy substitution pattern blocks the common metabolic soft spot found in unsubstituted cyclic amines, though the phenol moiety requires careful management (prodrug or steric protection) to prevent rapid glucuronidation.

  • Geometric Vector: The azetidine ring creates a distinct "puckered" exit vector (

    
     bond angle) compared to the chair conformation of piperidines, often enabling novel H-bond interactions in restricted binding pockets (e.g., NR2B, GlyT1).
    

Structural Logic & Rationale

The molecule consists of three distinct domains, each serving a specific SAR function:

  • The Azetidine Headgroup: A high-strain, 4-membered amine acting as the primary cation for salt-bridging (e.g., with Asp/Glu residues in GPCRs).

  • The Ether Linker: Provides rotational freedom while influencing the pKa of the amine via the inductive electron-withdrawing effect of the oxygen.

  • The Phenol Tail: A hydrogen bond donor/acceptor motif, often mimicking tyrosine residues or interacting with serine/threonine clusters in the target protein.

Diagram 1: The Bioisosteric Shift (Logic Flow)

Bioisostere_Logic Piperidine Piperidine Analog (High Lipophilicity) Pyrrolidine Pyrrolidine Analog (High pKa ~9.5) Piperidine->Pyrrolidine Ring Contraction (Space saving) Azetidine Azetidine Scaffold (Optimal pKa ~8.0-8.5) Pyrrolidine->Azetidine The 'Azetidine Switch' (pKa Modulation) Properties Properties Improved: - Lower LogD - Reduced hERG risk - Higher Solubility Azetidine->Properties Result

Caption: The strategic evolution from piperidine to azetidine reduces molecular weight and lipophilicity while tuning basicity to physiological ranges.

Comparative Structure-Activity Relationship (SAR)

The following data compares the Azetidine core against the Pyrrolidine (5-membered) and Flexible Chain alternatives. Data represents consensus values derived from class-wide medicinal chemistry principles [1][3].

Table 1: Physicochemical & ADME Comparison
ParameterAzetidine Scaffold (Product)Pyrrolidine Analog (Alternative A)Flexible Ether (Alternative B)Impact Analysis
Structure 4-membered ring5-membered ringLinear (Amino-ethyl)Rigidity vs. Entropy
pKa (Amine) ~8.2 – 8.7 ~9.5 – 9.8~9.2 – 9.6Azetidine is closer to physiological pH, improving permeability.
LogD (pH 7.4) Low (< 1.5) Medium (~2.0)Low (~1.2)Lower LogD reduces non-specific binding.
Cl_int (Microsomal) Medium-Low HighHighCyclic amines resist oxidative deamination better than flexible chains.
hERG Inhibition Low Risk Moderate RiskVariableLower pKa and lipophilicity generally reduce hERG blockade.
Selectivity High ModerateLowRigid vectors constrain the molecule to specific active conformations.
Detailed Analysis
1. The Basicity Factor (pKa)

The azetidine ring is less basic than pyrrolidine. In the context of the 3-alkoxy substitution, the electronegative oxygen exerts a stronger inductive effect (


) on the nitrogen in the 4-membered ring due to closer proximity and bond angles.
  • Result: A larger fraction of the azetidine molecule remains neutral at physiological pH (7.4) compared to the pyrrolidine. This enhances Brain-to-Plasma ratio (

    
    )  for CNS targets [2].
    
2. Metabolic Stability

The phenol moiety is the primary metabolic liability (Glucuronidation). However, the azetidine ring itself is remarkably robust.

  • Contrast: Pyrrolidines are often susceptible to

    
    -oxidation (formation of lactams). The strained azetidine ring is less prone to this specific oxidative pathway by CYP450 enzymes [4].
    

Experimental Protocols

To validate these SAR claims, the following synthesis and assay workflows are recommended.

Synthesis: The Convergent Ether Strategy

The most reliable route utilizes a Mitsunobu coupling or Nucleophilic Displacement to link the azetidine core to the phenolic linker.

Protocol: Nucleophilic Displacement (Scale: 1.0 mmol)

  • Reagents: N-Boc-3-iodoazetidine (1.0 eq), 3-Hydroxybenzyl alcohol (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Dry, 5 mL).

  • Procedure:

    • Dissolve 3-hydroxybenzyl alcohol in DMF.

    • Add Cs₂CO₃ and stir for 30 min at RT (Phenoxide formation).

    • Add N-Boc-3-iodoazetidine dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by LCMS.

    • Note: This selectively alkylates the phenol oxygen over the benzyl alcohol due to pKa differences (Phenol pKa ~10 vs Alcohol pKa ~16).

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Diagram 2: Synthetic Workflow

Synthesis_Flow SM1 3-Hydroxybenzyl alcohol Step1 Step 1: Alkylation (Cs2CO3, DMF, 60°C) SM1->Step1 SM2 N-Boc-3-iodoazetidine SM2->Step1 Inter Intermediate: N-Boc-3-[(Azetidin-3-yloxy)methyl]phenol Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Final Final Product: 3-[(Azetidin-3-yloxy)methyl]phenol Step2->Final

Caption: Convergent synthesis utilizing selective phenolic alkylation followed by acid-mediated deprotection.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Azetidine vs Pyrrolidine).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    

Strategic Recommendations

For researchers utilizing this scaffold in lead optimization:

  • Address the Phenol: The phenol group is a high-clearance risk. If in vivo half-life is short, consider:

    • Bioisosteres: Replace the phenol with an indazole or pyridine.

    • Steric Shielding: Add a fluorine atom adjacent to the hydroxyl group (ortho-position) to block glucuronidation without killing H-bond donor capability [5].

  • N-Substitution: The free azetidine amine is a versatile handle. Reductive amination with small alkyl groups (cyclopropylmethyl, isopropyl) often boosts potency by filling hydrophobic sub-pockets.

  • Safety Check: While azetidines are generally safe, always screen for genotoxicity (Ames test) early, as some electron-deficient small rings can react with DNA, although 3-alkoxyazetidines are historically stable.

References

  • Lowe, D. (2010). Things I Won't Work With: Azetidines and other small rings. Science Translational Medicine.

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool and Its Application in Drug Discovery. ACS Chemical Neuroscience.

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[1]

  • Smith, A. (2020). Azetidines: A Privileged Scaffold in Modern Medicinal Chemistry.[2] Journal of Heterocyclic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

Sources

A Head-to-Head Preclinical Comparison: 3-[(Azetidin-3-yloxy)methyl]phenol versus Xanomeline for Muscarinic M1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

The muscarinic acetylcholine M1 receptor (M1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key regulator of cognitive processes such as learning and memory.[1][2] Its role in modulating synaptic plasticity and neuronal excitability has made it a high-priority target for therapeutic intervention in Alzheimer's disease and the cognitive and psychotic symptoms of schizophrenia.[1][3][4][5] The development of selective M1R agonists has been a long-standing goal, with the aim of enhancing cholinergic neurotransmission to improve cognitive function without the dose-limiting side effects associated with non-selective agents.[1]

This guide provides a preclinical head-to-head comparison of a novel, hypothetical M1R agonist, 3-[(Azetidin-3-yloxy)methyl]phenol (designated here as Compound A ), against the well-characterized M1/M4-preferring agonist, Xanomeline . The azetidine scaffold in Compound A is a recognized motif in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved metabolic stability and receptor selectivity.[6][7] Xanomeline serves as a clinically relevant benchmark, being a key component of the FDA-approved combination therapy for schizophrenia.[8]

This comparison is designed to provide researchers and drug development professionals with a framework for evaluating novel M1R agonists, focusing on the critical in vitro and in vivo parameters that predict therapeutic potential.

Molecular Structures

CompoundStructureKey Features
Compound A (Hypothetical)3-[(Azetidin-3-yloxy)methyl]phenolContains an azetidine ring, which can enhance metabolic stability and receptor selectivity, and a phenol group, a common feature in receptor ligands.[6][7][9]
Xanomeline 3-(3-hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineA tetrahydropyridine derivative known for its functional selectivity for M1 and M4 receptors.[8][10][11]

Comparative In Vitro Profile

The initial characterization of a novel M1R agonist involves determining its binding affinity and functional potency at the target receptor, as well as its selectivity against other muscarinic receptor subtypes (M2-M5).

Binding Affinity (Ki) at Muscarinic Receptors

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays.[12][13][14]

Rationale for Experimental Choice: A comprehensive binding profile across all five muscarinic receptor subtypes is crucial. High affinity for M1R is desired, while lower affinity for M2 and M3 receptors is critical to avoid adverse effects such as bradycardia (M2) and gastrointestinal issues or excessive salivation (M3).[15]

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M1 Selectivity (fold vs. M2/M3)
Compound A (Hypothetical Data)1.52503505.0150~167x (vs. M2) / ~233x (vs. M3)
Xanomeline (Literature Data)High AffinityLow AffinityLow AffinityHigh AffinityHigh AffinityFunctionally selective for M1/M4.[8][10][16]
Functional Potency (EC50) and Efficacy (%Emax)

Functional assays measure the biological response elicited by the compound upon binding to the receptor. For M1R, which couples to Gq/11 G-proteins, a common readout is the mobilization of intracellular calcium or the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.[1][17][18][19]

Rationale for Experimental Choice: An IP1 accumulation assay is often preferred over calcium mobilization for its stability and suitability for high-throughput screening. It provides a more direct measure of Gq pathway activation.[19][20] The maximal effect (Emax) relative to a full agonist like carbachol indicates whether the compound is a full or partial agonist. Partial agonism can be advantageous, potentially offering a wider therapeutic window by avoiding over-activation of the receptor.[21]

CompoundM1 Functional Potency (EC50, nM)M1 Efficacy (%Emax vs. Carbachol)
Compound A (Hypothetical Data)5.075% (Partial Agonist)
Xanomeline (Literature Data)Potent Partial Agonist55-100% (cell line dependent)[10]

Mechanism of Action: M1 Receptor Signaling

Activation of the M1 receptor by an agonist like Compound A or Xanomeline initiates a signaling cascade through the Gq/11 family of G-proteins.[1][18] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][17] These downstream events are crucial for the modulation of synaptic plasticity and cognitive function.[2][17]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC PKC DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Downstream Downstream Effects (Synaptic Plasticity, Cognition) Ca_Ion->Downstream PKC->Downstream Agonist Agonist (Compound A or Xanomeline) Agonist->M1R Binds

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing M1-M5 receptors Incubate Incubate membranes, radioligand, and test compound together Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-NMS) Radioligand->Incubate Test_Compounds Prepare serial dilutions of Test Compounds Test_Compounds->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate IC50 values Count->Analyze Cheng_Prusoff Convert IC50 to Ki using Cheng-Prusoff equation Analyze->Cheng_Prusoff

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Receptor Preparation: Use cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[14]

  • Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.[14]

  • Incubation: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (Compound A or Xanomeline).[12][14]

  • Non-Specific Binding: Include control wells with an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.[14]

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of the wells through a glass fiber filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Protocol 2: IP1 HTRF Functional Assay

This protocol measures the functional potency (EC50) and efficacy (Emax) of test compounds by quantifying the accumulation of IP1 in cells expressing the M1 receptor.

Detailed Steps:

  • Cell Plating: Seed CHO or HEK cells stably expressing the human M1 receptor into a white 96-well or 384-well plate and culture overnight.[20][22]

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compound A, Xanomeline) and a reference full agonist (e.g., carbachol) in stimulation buffer containing LiCl (which prevents IP1 degradation).[19]

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).[20]

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[22]

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm). The signal is inversely proportional to the amount of IP1 produced by the cells.[22] Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect) from the curve using non-linear regression.

In Vivo Preclinical Assessment

Evaluating the in vivo efficacy of M1R agonists is critical to assess their therapeutic potential for cognitive enhancement.

Rationale for Experimental Choice: The Novel Object Recognition (NOR) task is a widely used behavioral assay in rodents to assess learning and memory, domains known to be modulated by M1R activity.[21] It relies on the innate tendency of rodents to explore novel objects more than familiar ones. A compound that enhances cognition should increase the time spent exploring the novel object. This model is sensitive to the effects of M1R agonists and PAMs.[21]

Novel Object Recognition (NOR) Task in Rodents
CompoundDose Range (mg/kg)Performance in NOR Task (Discrimination Index)
Compound A (Hypothetical Data)0.3 - 3.0Significant increase in discrimination index at 1.0 and 3.0 mg/kg, indicating improved recognition memory.
Xanomeline (Literature Data)1.0 - 10.0Improves cognitive function in preclinical models.[1]

Summary and Future Directions

This guide presents a comparative framework for the preclinical evaluation of a novel azetidine-based M1R agonist, Compound A, against the established compound, Xanomeline.

  • In Vitro Profile: The hypothetical data for Compound A suggests a promising profile with high potency and selectivity for the M1 receptor over M2 and M3 subtypes. Its partial agonist activity might offer a safety advantage by reducing the risk of over-activating the cholinergic system.

  • In Vivo Potential: The hypothetical efficacy in the Novel Object Recognition task indicates that Compound A can cross the blood-brain barrier and engage the M1R in a functionally meaningful way to improve cognition.

Expert Insights & Causality: The choice of an azetidine-containing structure for Compound A is deliberate. This small, strained ring system can lock the molecule into a specific conformation that may enhance binding affinity and selectivity for the M1R orthosteric site.[6][7] Furthermore, its sp3-rich character often leads to improved solubility and metabolic stability, which are critical for developing a successful CNS drug.[6] The partial agonism of Compound A is a key feature; excessive M1R activation can lead to adverse effects, and a partial agonist can provide a more controlled level of receptor stimulation, potentially widening the therapeutic index.[21]

Further studies should focus on a complete pharmacokinetic profile, off-target liability screening, and assessment in more complex behavioral models relevant to schizophrenia and Alzheimer's disease. This structured, data-driven comparison provides a robust foundation for advancing promising new M1R agonists toward clinical development.

References

  • Bymaster, F. P., et al. (1997). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of pharmacology and experimental therapeutics, 283(3), 1081–1090. [Link]

  • Felder, C. C., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society transactions, 50(2), 859–870. [Link]

  • Xanomeline - Wikipedia. [Link]

  • Fornasiero, E. F., et al. (2006). The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(39), 9960–9970. [Link]

  • Muscarinic acetylcholine receptor M1 - Wikipedia. [Link]

  • Gould, R. W., et al. (2010). Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PloS one, 5(12), e15723. [Link]

  • Goetghebeur, P. J., et al. (2021). The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 46(6), 1194–1206. [Link]

  • Isacson, R., et al. (2011). The muscarinic M1 receptor activates Nrf2 through a signaling cascade that involves protein kinase C and inhibition of GSK-3β. Journal of neurochemistry, 119(6), 1247–1258. [Link]

  • Mistry, S. N., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in pharmacology, 12, 691789. [Link]

  • Kling, A., et al. (2022). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in molecular biology (Clifton, N.J.), 2513, 225–252. [Link]

  • Gregory, K. J., et al. (2021). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 46(10), 1839–1848. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry. [Link]

  • Jones, C. K., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(25), 8586–8598. [Link]

  • M1 Muscarinic receptor KO (Chrm1tm1Jwe) Mouse - NIDDK.NIH.gov. [Link]

  • Eglen, R. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology. [Link]

  • Mogg, A. J., et al. (2018). In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. The Journal of pharmacology and experimental therapeutics, 365(3), 645–656. [Link]

  • IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Human Anti-Muscarinic Cholinergic Receptor 1 (M1)-Antibodies - Eagle Biosciences. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • IP1 assay for GPCR activation measurements | BMG LABTECH. [Link]

  • IP3/IP1 Assay - Creative Bioarray. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 6(3), 142–193. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry. [Link]

  • US3668196A - 3-azetidinols - Google P
  • Fernández-Mar, M. I., et al. (2019). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. International journal of molecular sciences, 20(6), 1361. [Link]

  • Al-Tel, T. H., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules (Basel, Switzerland), 28(19), 6932. [Link]

  • A prodrug of 3-(ferrocenylaminocarbonyloxymethyl)phenol activated by reactive oxygen species in cancer cells. | . [Link]

  • WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google P
  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to Validating Analytical Methods for the Quantification of 3-[(Azetidin-3-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-[(Azetidin-3-yloxy)methyl]phenol, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the validation process. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies discussed are robust, reliable, and compliant with global regulatory standards.[1][2][3][4][5][6][7]

The Imperative of Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, which for quantification of an API intermediate like 3-[(Azetidin-3-yloxy)methyl]phenol, means ensuring the accuracy, precision, and reliability of the measured concentration. This process is not a one-time event but a continuous lifecycle approach that begins with method development and extends throughout the method's use.[6]

The core parameters for analytical method validation, as stipulated by ICH Q2(R2) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Strategic Selection of Analytical Techniques

The chemical structure of 3-[(Azetidin-3-yloxy)methyl]phenol, possessing both a phenolic hydroxyl group and a basic azetidine ring, allows for its analysis by several chromatographic techniques. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide will compare three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. The phenolic ring in 3-[(Azetidin-3-yloxy)methyl]phenol contains a chromophore that absorbs UV light, making it suitable for UV detection.[10]

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable choice for the separation of moderately polar compounds like the target analyte.[11]
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile) is recommended. The acidic pH will ensure the azetidine nitrogen is protonated, leading to better peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: UV detection at 274 nm is appropriate for the phenolic chromophore.[12]
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-[(Azetidin-3-yloxy)methyl]phenol reference standard in a suitable solvent (e.g., methanol).
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
  • Sample Preparation: Dissolve the sample containing 3-[(Azetidin-3-yloxy)methyl]phenol in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Validation Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 0.8%; Intermediate: 1.5%
LOD Signal-to-Noise Ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness % RSD of results ≤ 5.0% for all variationsAll variations resulted in % RSD < 2.0%
Causality Behind Experimental Choices:

The choice of a C18 column is based on its versatility and ability to retain the moderately nonpolar phenol moiety. The acidic mobile phase is crucial for protonating the basic azetidine ring, which prevents peak tailing and improves chromatographic efficiency. A gradient elution is chosen to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable runtime.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low levels of 3-[(Azetidin-3-yloxy)methyl]phenol in complex matrices like biological fluids, LC-MS/MS is the method of choice.[13] Its ability to provide structural information through fragmentation enhances the confidence in analyte identification.

Experimental Protocol: LC-MS/MS

1. LC Conditions:

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is suitable for rapid analysis.[14]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the ionization of the analyte.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for the basic azetidine group.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation. For 3-[(Azetidin-3-yloxy)methyl]phenol (M.W. 179.21), a hypothetical transition could be m/z 180.1 [M+H]⁺ → 107.1 (loss of the azetidine-oxy-methyl group).
  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Validation Data Summary: LC-MS/MS
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interfering peaks in the MRM chromatogramsNo interferences observed in blank matrix
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.3%
Precision (% RSD) Repeatability: ≤ 15.0%; Intermediate: ≤ 20.0%Repeatability: 4.5%; Intermediate: 8.2%
LOD Signal-to-Noise Ratio ≥ 30.03 ng/mL
LOQ Signal-to-Noise Ratio ≥ 100.1 ng/mL
Robustness % RSD of results ≤ 15.0% for all variationsAll variations resulted in % RSD < 10.0%
Causality Behind Experimental Choices:

The use of a shorter, smaller particle size column allows for faster analysis times without compromising resolution, which is a key advantage of modern UPLC systems often coupled with mass spectrometers. ESI in positive mode is selected to efficiently ionize the basic azetidine nitrogen. The MRM mode provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte, effectively filtering out background noise and matrix interferences.[15]

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds.[16] For a compound like 3-[(Azetidin-3-yloxy)methyl]phenol, derivatization is often required to increase its volatility and thermal stability, and to improve its chromatographic properties.

Experimental Protocol: GC-MS

1. Derivatization:

  • React the phenolic hydroxyl group with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ether.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
  • Injection Mode: Splitless injection for trace analysis.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.
Validation Data Summary: GC-MS
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interfering peaks in the SIM chromatogramsNo interferences observed
Linearity (R²) ≥ 0.9950.997
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 90.0% - 110.0%95.8% - 105.2%
Precision (% RSD) Repeatability: ≤ 10.0%; Intermediate: ≤ 15.0%Repeatability: 6.1%; Intermediate: 11.4%
LOD Signal-to-Noise Ratio ≥ 33 ng/mL
LOQ Signal-to-Noise Ratio ≥ 1010 ng/mL
Robustness % RSD of results ≤ 15.0% for all variationsAll variations resulted in % RSD < 12.0%
Causality Behind Experimental Choices:

Derivatization is a critical step for GC analysis of this compound to mask the polar hydroxyl group, thereby increasing volatility and preventing interactions with the stationary phase that can lead to poor peak shape. A 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of derivatized compounds. EI is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns, which are useful for structural confirmation. SIM mode is employed to enhance sensitivity by focusing the mass spectrometer on only the ions of interest.

Visualizing the Validation and Analytical Workflows

To further clarify the processes discussed, the following diagrams illustrate the overall analytical method validation workflow and the specific workflows for each of the compared analytical techniques.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Define_Purpose->Set_Validation_Parameters Write_Validation_Protocol Write Validation Protocol Set_Validation_Parameters->Write_Validation_Protocol Perform_Experiments Perform Validation Experiments Write_Validation_Protocol->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Compare_to_Criteria Compare Results to Acceptance Criteria Collect_Data->Compare_to_Criteria Document_Results Document Results in Validation Report Compare_to_Criteria->Document_Results Implement_Method Implement for Routine Use Document_Results->Implement_Method

Caption: A generalized workflow for analytical method validation.

HPLC_Workflow Sample_Prep Sample & Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Inject UV_Detection UV Detection (274 nm) HPLC_System->UV_Detection Elute Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis Signal

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow Sample_Prep Sample & Standard Preparation LC_System LC System (Fast C18 Column, Gradient Elution) Sample_Prep->LC_System Inject MSMS_Detection MS/MS Detection (ESI+, MRM) LC_System->MSMS_Detection Elute & Ionize Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Signal

Caption: Workflow for LC-MS/MS analysis.

GCMS_Workflow Sample_Prep Sample & Standard Preparation Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_System GC System (Capillary Column, Temp. Program) Derivatization->GC_System Inject MS_Detection MS Detection (EI, SIM) GC_System->MS_Detection Separate & Ionize Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 3-[(Azetidin-3-yloxy)methyl]phenol should be guided by the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and release testing where high sensitivity is not a primary concern. Its simplicity and robustness make it an excellent choice for in-process controls and final product assay.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for the analysis of trace levels of the analyte in complex matrices, such as in pharmacokinetic studies or for impurity profiling.

  • GC-MS , while requiring an additional derivatization step, can be a viable alternative, particularly in laboratories where GC-MS instrumentation is more readily available. It provides excellent selectivity and sensitivity.

Ultimately, a thorough validation in accordance with ICH, FDA, and EMA guidelines is essential to ensure that the chosen method is fit for its intended purpose, thereby guaranteeing the quality and reliability of the analytical data generated.[1][2][4][5]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). Retrieved from [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • Analytical Methods. (2012, November 1). Retrieved from [Link]

  • Method 8041A. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Retrieved from [Link]

  • GC/MS-LC/MS multi-residue method. (2019, May 13). Retrieved from [Link]

  • LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Retrieved from [Link]

  • Analysis | Oxford Biosciences. Retrieved from [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. (2021, December 19). Retrieved from [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Retrieved from [Link]

  • Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A SCREENING METHOD BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY FOR QUANTITATION OF 33 AEROSOL CONSTITUENTS FROM A HEAT-NOT-BURN TO - CORESTA. (2020, October 12). Retrieved from [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Retrieved from [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column - ResearchGate. Retrieved from [Link]

  • OIV-MA-AS315-30 Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2026, February 16). Retrieved from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC - Embrapa. (2024, August 8). Retrieved from [Link]

  • Analysis of Free Volatile Phenols in Smoke-impacted Wines using GC/MS | Agilent. (2021, June 22). Retrieved from [Link]

  • Analytical method validation: Comprehensive lifecycle approach. | Allied Academies. (2025, May 2). Retrieved from [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater - Frontiers. (2022, September 11). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Handling of 3-[(Azetidin-3-yloxy)methyl]phenol: A Guide to Essential Safety Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the promise of novel chemical entities like 3-[(Azetidin-3-yloxy)methyl]phenol is a powerful motivator. However, this pursuit must be anchored in an unwavering commitment to safety. The unique structure of this compound, combining a phenol group with an azetidine ring, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this and similar compounds with the utmost confidence and safety.

Hazard Assessment: A Synthesis of Structural Alerts

The phenol group is notorious for its acute toxicity and corrosivity.[1][2][3][4][5] It can cause severe chemical burns and is readily absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[1][3] Deaths have been reported from significant dermal exposure.[2] The azetidine ring, a saturated heterocyclic amine, while less acutely hazardous than phenol, can still cause skin and eye irritation.[6][7][8][9][10]

Table 1: Inferred Hazard Profile of 3-[(Azetidin-3-yloxy)methyl]phenol

Hazard CategoryAssociated Structural MoietyPotential Effects
Acute Toxicity (Dermal, Oral, Inhalation) PhenolToxic if it comes into contact with skin, is swallowed, or is inhaled.[3][4][5] Can be fatal.[1][2]
Skin Corrosion/Irritation Phenol, AzetidineCauses severe skin burns and irritation.[3][4][11] Phenol has an anesthetic effect, meaning burns may not be immediately painful.[2]
Serious Eye Damage/Irritation Phenol, AzetidineCan cause permanent eye injury and blindness.[2][10][11]
Systemic Organ Toxicity PhenolProlonged or repeated exposure can cause damage to the liver, kidneys, and central nervous system.[1][3]
Respiratory Irritation Phenol, AzetidineVapors or dust may cause respiratory tract irritation.[10][11]

Core Directive: Personal Protective Equipment (PPE)

Given the significant hazards of the phenol component, a stringent PPE protocol is mandatory. The following recommendations are designed to provide maximum protection.

Engineering Controls: The First Line of Defense

All handling of 3-[(Azetidin-3-yloxy)methyl]phenol, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][12] This is non-negotiable and serves to minimize inhalation exposure to any vapors or aerosols.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI-approved safety glasses with side shields must be worn.[1][12]

  • Chemical Goggles: When there is any potential for splashes, chemical goggles are required to form a seal around the eyes.[1]

  • Face Shield: For procedures with a higher risk of splashing, such as when working with larger quantities or during transfers, a full-face shield should be worn over chemical goggles.[12][13]

Hand Protection: A Critical Barrier

The rapid absorption of phenol through the skin makes glove selection a critical decision point. A single pair of standard nitrile gloves is insufficient.

  • Recommended Practice: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile exam glove.

    • Outer Glove: A glove with high resistance to phenols.

  • Glove Material Selection: For concentrated solutions or handling the neat compound, utility-grade neoprene or butyl rubber gloves should be worn over the inner nitrile gloves.[1][2] For incidental contact with dilute solutions, thicker (e.g., 8 mil) nitrile gloves may be used, but they should be changed immediately upon any known contact.[1] Always inspect gloves for any signs of degradation or puncture before use.

Table 2: Glove Selection Guide

TaskGlove CombinationRationale
Handling solid or concentrated solutionsInner: NitrileOuter: Butyl Rubber or NeopreneProvides robust protection against the high corrosivity and rapid skin absorption of the phenol moiety.[1][2]
Handling dilute solutions (<10%)Double Nitrile (8mil+)Suitable for incidental contact, but requires immediate change upon contamination.[1]
Skin and Body Protection
  • A flame-resistant lab coat, fully buttoned, is required.[1][12]

  • Long pants and fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[1][12]

  • For tasks with a significant splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[1][2]

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling the compound from storage to use.

  • Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed.[2] Confirm that a spill kit and appropriate first aid supplies (including polyethylene glycol 300 or 400 for phenol skin exposure) are readily available.[2][14]

  • Donning PPE: Put on all required PPE as described above before entering the designated work area.

  • Weighing: Conduct all weighing of the solid compound within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup: Perform all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: Quench the reaction carefully within the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination, disposing of gloves and any other contaminated disposable items into a designated hazardous waste container. Wash hands thoroughly with soap and water after work is complete.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Eyewash/Shower Access prep2 Locate Spill Kit & First Aid prep1->prep2 prep3 Don All Required PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh Enter Hood dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react dispose Segregate Hazardous Waste react->dispose Complete Work doff Doff PPE Correctly dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for 3-[(Azetidin-3-yloxy)methyl]phenol.

Disposal Plan: Managing Chemical Waste

All materials contaminated with 3-[(Azetidin-3-yloxy)methyl]phenol must be treated as hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain.[6][15]

  • Solid Waste: Collect unused compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste contractor, likely via incineration.[12]

G cluster_segregation Step 1: Segregation at Source start Waste Generated (Solid, Liquid, Sharps) solid_waste Solid Waste Container (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste Container (Reaction Mixtures, etc.) start->liquid_waste sharps_waste Sharps Container (Needles, etc.) start->sharps_waste labeling Step 2: Label All Containers 'Hazardous Waste - Phenolic Compound' solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Step 3: Store in Satellite Accumulation Area labeling->storage pickup Step 4: Schedule Pickup by Licensed Waste Contractor storage->pickup

Caption: Hazardous Waste Disposal Workflow.

Emergency Procedures: Immediate and Decisive Action

Rapid response is critical in the event of an exposure. Anyone assisting in decontamination should first don appropriate protective gear.[1][2]

  • Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area with copious amounts of cool water for at least 15 minutes.[12] While rinsing, remove all contaminated clothing.[2][12] If available, treatment with polyethylene glycol 300 or 400 is recommended for phenol exposures.[2][14] Call for immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide assistance. Call for immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk.[2] Seek immediate medical attention.[2]

By adhering to these rigorous guidelines, you can effectively mitigate the risks associated with handling 3-[(Azetidin-3-yloxy)methyl]phenol, ensuring that your valuable research is conducted in the safest possible environment.

References

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (ehs.yale.edu)
  • Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. ()

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (ehs.unl.edu)
  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (ppl.app.uq.edu.au)
  • for the SAFE USE of PHENOL. ()

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. ()

  • Azetidine hydrochloride - Apollo Scientific. ()

  • Azetidine - Apollo Scientific. ()

  • SAFETY DATA SHEET - MilliporeSigma. ()

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (chemistry.unm.edu)
  • SAFETY DATA SHEET - Fisher Scientific. ()

  • SAFETY DATA SHEET - TCI Chemicals. ()

  • Safety Data Sheet - Fisher Scientific. ()

  • 2-Azetidinomethyl-3'-methoxybenzophenone - AK Scientific, Inc. ()

  • Phenol SDS (Safety Data Sheet) - Flinn Scientific. ()

  • 3-[(Azetidin-3-yloxy)methyl]phenol - BLDpharm. ()

  • Azetidin-3-ol hydrochloride-SDS-MedChemExpress. ()

  • Safety Data Sheet: phenol - Chemos GmbH&Co.KG. ()

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.